Benzyl-PEG1-MS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-phenylmethoxyethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-15(11,12)14-8-7-13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFQQXCKZAOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58841-52-4 | |
| Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58841-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Benzyloxyethyl methanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG76UUH3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Strategic Role of Benzyl-PEG1-MS in PROTAC Design: A Technical Guide
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the specific application and strategic advantages of using Benzyl-PEG1-MS, a bifunctional linker building block, in the synthesis and optimization of novel PROTACs.
Introduction to this compound in PROTACs
This compound, chemically known as 2-(benzyloxy)ethyl methanesulfonate, is a PEG-based PROTAC linker utilized in the chemical synthesis of these heterobifunctional molecules. The "MS" designation refers to mesylate, a good leaving group that facilitates the covalent attachment of the linker to either the target protein ligand or the E3 ligase ligand during PROTAC assembly.
The structure of this compound incorporates two key features that impart distinct and advantageous properties to the resulting PROTAC:
-
A Benzyl Group: This rigid aromatic ring provides conformational constraint to the linker. This is not merely a passive spacer; the benzyl group can be strategically employed to orient the two ends of the PROTAC in a way that favors the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Furthermore, the aromatic nature of the benzyl group can lead to beneficial pi-stacking interactions with amino acid residues, such as tyrosine, on the surface of the E3 ligase or the target protein, thereby enhancing the stability of the ternary complex.
-
A PEG1 Unit: The single polyethylene glycol (PEG) unit enhances the hydrophilicity and solubility of the PROTAC molecule. Poor solubility is a common challenge in PROTAC development, and the inclusion of PEG moieties is a widely adopted strategy to improve this critical property. The PEG unit also imparts flexibility to the linker, which can be crucial for allowing the PROTAC to adopt the optimal conformation for ternary complex formation.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Case Study: The Role of a Benzyl-Containing Linker in ACBI1
A prominent example illustrating the strategic use of a benzyl-containing linker is the PROTAC degrader, ACBI1 . ACBI1 was designed to target the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, as well as the related protein PBRM1, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
The linker of ACBI1 incorporates a para-disubstituted aryl (benzyl) unit. This was a deliberate design choice to provide conformational restriction and to facilitate a specific pi-stacking interaction with the tyrosine 98 (Y98) residue in the VHL protein.[1] This additional interaction contributes to the stability and cooperativity of the ternary complex, which is reflected in the potent degradation activity of ACBI1.
Quantitative Data for ACBI1
The efficacy of ACBI1 has been quantified in various cell lines. The following tables summarize its degradation potency (DC50) and anti-proliferative activity (IC50).
| Target Protein | Cell Line | DC50 (nM) | Citation |
| SMARCA2 | MV-4-11 | 6 | [2] |
| SMARCA4 | MV-4-11 | 11 | [2] |
| PBRM1 | MV-4-11 | 32 | [2] |
| SMARCA2 | NCI-H1568 | 3.3 | [2] |
| PBRM1 | NCI-H1568 | 15.6 | [2] |
| Cell Line | IC50 (nM) | Citation |
| MV-4-11 | 29 | [3] |
| NCI-H1568 | 68 | [3] |
Experimental Protocols
The synthesis of a PROTAC using a linker building block like this compound typically involves a multi-step process. The general workflow is to first synthesize the two "warhead" molecules (the target binder and the E3 ligase binder) with appropriate functional groups, and then to couple them together using the linker.
General Synthesis Workflow
The mesylate group of this compound makes it an effective alkylating agent. A common synthetic route would involve the reaction of this compound with a nucleophile (e.g., an amine or a phenol) on one of the warhead molecules. The benzyl group can then be deprotected (if necessary) to reveal a functional group for coupling to the second warhead.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Benzyl-PEG1-MS: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes key chemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in drug development workflows.
Chemical Properties and Structure
This compound, also known as 2-(benzyloxy)ethyl methanesulfonate, is a molecule featuring a benzyl-protected hydroxyl group at one end of a single polyethylene glycol (PEG) unit, and a reactive methanesulfonyl (mesyl) group at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the benzyl group can be removed under specific conditions to reveal a hydroxyl group for further conjugation. Its PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58841-52-4 | [4][5] |
| Molecular Formula | C10H14O4S | [4] |
| Molecular Weight | 230.28 g/mol | [4] |
| Purity | ≥95% | [4] |
| Appearance | Colorless to pale yellow oil or solid | [3] |
| Storage | Store at 2-8°C for short-term, -20°C for long-term | [6] |
Experimental Protocols
2.1. Synthesis of this compound
This protocol describes the synthesis of this compound from 2-(benzyloxy)ethanol and methanesulfonyl chloride.[1]
Materials:
-
2-(benzyloxy)ethanol
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(benzyloxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via an addition funnel, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
2.2. Characterization of this compound
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~4.5 ppm), the two methylene groups of the PEG linker (~3.7 and ~4.3 ppm), and the methyl protons of the mesylate group (~3.0 ppm).[7][8]
-
¹³C NMR: The carbon NMR spectrum will show corresponding signals for the aromatic carbons, the benzylic carbon, the PEG carbons, and the mesylate carbon.
2.2.2. Mass Spectrometry (MS)
-
The mass spectrum should exhibit a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of this compound (230.28 g/mol ).[9][10]
-
Common fragmentation patterns may include the loss of the mesylate group (SO2CH3) or the benzyl group (C7H7).[11][12]
2.2.3. High-Performance Liquid Chromatography (HPLC)
-
Purity analysis can be performed using reversed-phase HPLC with a C18 column.[][14]
-
Due to the presence of the benzyl group, UV detection at approximately 254 nm is suitable.[14]
-
A gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common mobile phase system.[15]
2.3. Representative Protocol for PROTAC Synthesis using this compound
This protocol outlines a general procedure for coupling a protein of interest (POI) ligand and an E3 ligase ligand using this compound.
Materials:
-
POI ligand with a nucleophilic group (e.g., amine or hydroxyl)
-
E3 ligase ligand with a nucleophilic group
-
This compound
-
A suitable base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
Procedure:
-
Step 1: Coupling of POI Ligand to this compound:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60°C) until the reaction is complete, monitoring by LC-MS.
-
Purify the resulting POI-PEG1-Benzyl intermediate by preparative HPLC.
-
-
Step 2: Deprotection of the Benzyl Group (if necessary):
-
The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield a free hydroxyl group.
-
-
Step 3: Coupling of E3 Ligase Ligand:
-
Activate the terminal group of the POI-linker intermediate (either the newly deprotected hydroxyl or the other end of a bifunctional linker).
-
React the activated intermediate with the E3 ligase ligand in the presence of a suitable coupling agent or base.
-
Monitor the reaction by LC-MS.
-
Visualizations
3.1. Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
3.2. General PROTAC Synthesis Workflow
Caption: Sequential coupling steps in PROTAC synthesis.
3.3. PROTAC Mechanism of Action
Caption: Cellular mechanism of PROTAC-mediated protein degradation.
References
- 1. 2-(benzyloxy)ethyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 15. lcms.cz [lcms.cz]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]
Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[4][5] Composed of repeating ethylene glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and synthetic tractability that addresses many of the challenges associated with developing effective protein degraders.[1][6] This guide provides an in-depth technical overview of the multifaceted role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation PROTACs.
Core Principles of PEG Linkers in PROTACs
The fundamental advantage of PEG linkers lies in their ability to modulate the physicochemical properties of the entire PROTAC molecule. Due to their large size and the often lipophilic nature of the two ligands, PROTACs frequently suffer from poor aqueous solubility and limited cell permeability.[4] The incorporation of hydrophilic PEG chains can significantly enhance water solubility, which is crucial for bioavailability and formulation.[6][7]
Furthermore, the flexibility of PEG linkers is paramount for facilitating the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5][8] This complex is the essential intermediate for the ubiquitination of the POI and its subsequent degradation by the proteasome.[8] The optimal length and composition of the linker are critical; a linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long can lead to an entropic penalty and unproductive binding modes.[5][8]
Quantitative Impact of PEG Linkers on PROTAC Performance
The systematic variation of PEG linker length is a common strategy to optimize PROTAC performance. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics such as degradation efficiency (DC50 and Dmax), binding affinity, and physicochemical properties.
Table 1: Impact of PEG Linker Length on Physicochemical Properties
| PROTAC Compound | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Compound A | 2x PEG units | 850 | 3.5 | 150 | 4 | 12 |
| Compound B | 4x PEG units | 938 | 3.1 | 175 | 4 | 14 |
| Compound C | 8x PEG units | 1114 | 2.3 | 225 | 4 | 18 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Impact of PEG Linker Length on Biological Activity
| PROTAC Compound | Linker Length (atoms) | Target Protein | E3 Ligase | Ternary Complex Kd (nM) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | 10 (PEG-2) | BRD4 | CRBN | 55 | 25 | 92 |
| BRD4 Degrader 2 | 16 (PEG-4) | BRD4 | CRBN | 28 | 8 | 98 |
| BRD4 Degrader 3 | 28 (PEG-8) | BRD4 | CRBN | 89 | 60 | 85 |
| EGFR Degrader 1 | 13 (PEG-3) | EGFR | VHL | 120 | 150 | 75 |
| EGFR Degrader 2 | 19 (PEG-5) | EGFR | VHL | 45 | 40 | 95 |
| EGFR Degrader 3 | 25 (PEG-7) | EGFR | VHL | 150 | 200 | 70 |
Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
1. Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex formation.
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip.
-
Analyte Injection 1 (POI): Inject the POI over the chip surface to measure the binary interaction between the E3 ligase and the POI.
-
Analyte Injection 2 (PROTAC): In separate experiments, inject the PROTAC over the E3 ligase-coated surface to measure their binary interaction.
-
Ternary Complex Formation: Co-inject a constant concentration of the POI with a serial dilution of the PROTAC over the E3 ligase surface. The enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: Prepare solutions of the PROTAC in a buffer at a known concentration and add them to a 96-well donor plate.
-
Assay Assembly: Place the filter plate on top of an acceptor plate containing buffer. Add the PROTAC solutions from the donor plate to the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)
-
Where V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Benzyl-PEG1-Linker Containing PROTACs in Protein Degradation
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] Benzyl-PEG1-MS is a PEG-based linker component utilized in the synthesis of such PROTACs.[3][4][5] While the linker itself does not possess a mechanism of action, its length, flexibility, and chemical properties are critical determinants of the efficacy of the final PROTAC molecule.
This technical guide will elucidate the mechanism of action of a hypothetical PROTAC, designated BP1P-BTK-Degrader , which incorporates a Benzyl-PEG1-based linker. This PROTAC is designed to target Bruton's tyrosine kinase (BTK) for degradation by recruiting the Cereblon (CRBN) E3 ligase. We will detail the signaling pathway, present quantitative data on its performance, and provide the experimental protocols used for its characterization.
Core Mechanism of Action: The PROTAC-induced Ternary Complex
The fundamental action of BP1P-BTK-Degrader is to induce proximity between BTK and the CRBN E3 ligase, which is not a natural interaction within the cell. This is achieved through the formation of a transient ternary complex consisting of BTK, BP1P-BTK-Degrader, and the CRBN E3 ligase complex.[6][7] The formation of this complex is often a cooperative process, where the binding of one protein can enhance the affinity for the other.[7]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the BTK protein.[8] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[9][10] The proteasome then unfolds and degrades the polyubiquitinated BTK into small peptides, while the BP1P-BTK-Degrader is released and can engage in another cycle of degradation. This catalytic nature allows for potent, sub-stoichiometric degradation of the target protein.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters, from binary binding affinities to cellular degradation potency. The following tables summarize the characterization data for our hypothetical BP1P-BTK-Degrader.
Table 1: Binary Binding Affinities
This table presents the binding affinity of the BP1P-BTK-Degrader to its isolated target protein (BTK) and E3 ligase (CRBN). These values are essential for understanding the initial engagement of the PROTAC with its binding partners.
| Analyte | Ligand | Method | Binding Affinity (Kd) |
| Recombinant Human BTK | BP1P-BTK-Degrader | SPR | 85 nM |
| Recombinant Human CRBN/DDB1 | BP1P-BTK-Degrader | TR-FRET | 1.2 µM |
Table 2: Ternary Complex Formation and Cellular Degradation
This table summarizes the characteristics of the ternary complex and the resulting degradation of BTK in a cellular context. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| Parameter | Cell Line | Method | Value |
| Ternary Complex Cooperativity (α) | N/A | TR-FRET | 5.2 |
| DC50 (Degradation Potency) | MOLM-14 | In-Cell Western | 25 nM |
| Dmax (Max Degradation) | MOLM-14 | In-Cell Western | 92% |
| Time to 50% Degradation (T1/2) | MOLM-14 | Time-course Western Blot | 4 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for the key experiments used to characterize BP1P-BTK-Degrader.
Surface Plasmon Resonance (SPR) for BTK Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (Kd) of BP1P-BTK-Degrader binding to BTK.
-
Instrumentation: Biacore T200 (Cytiva)
-
Methodology:
-
Immobilization: Recombinant human BTK protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: BP1P-BTK-Degrader is serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to concentrations ranging from 1 µM to 1 nM.
-
Binding Measurement: The diluted compound series is injected over the sensor chip surface at a flow rate of 30 µL/min. Association is monitored for 180 seconds, and dissociation is monitored for 300 seconds.
-
Data Analysis: The sensorgrams are reference-subtracted and fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
TR-FRET Assay for Ternary Complex Formation
-
Objective: To measure the formation of the BTK/BP1P-BTK-Degrader/CRBN ternary complex and determine cooperativity (α).
-
Methodology:
-
Reagents: His-tagged BTK, GST-tagged CRBN/DDB1 complex, terbium-conjugated anti-His antibody (donor), and SsoFast™-conjugated anti-GST antibody (acceptor).
-
Assay Procedure:
-
A fixed concentration of His-BTK and the terbium-conjugated antibody is incubated with a serial dilution of BP1P-BTK-Degrader.
-
A fixed concentration of GST-CRBN/DDB1 and the SsoFast™-conjugated antibody is added to the wells.
-
The plate is incubated for 2 hours at room temperature.
-
-
Data Acquisition: The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (SsoFast™).
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated. The cooperativity factor (α) is calculated using the formula: α = (Kd,BTK * Kd,CRBN) / (Kapp,BTK * Kapp,CRBN), where Kapp values are the apparent binding affinities in the presence of the other protein partner.
-
In-Cell Western for BTK Degradation (DC50 and Dmax Determination)
-
Objective: To quantify the degradation of endogenous BTK in a cellular context following treatment with BP1P-BTK-Degrader.
-
Methodology:
-
Cell Culture: MOLM-14 cells are seeded in a 96-well plate at a density of 1 x 105 cells/well and allowed to adhere.
-
Compound Treatment: Cells are treated with a serial dilution of BP1P-BTK-Degrader (e.g., from 10 µM to 0.1 nM) for 18 hours. A DMSO-treated well serves as the vehicle control.
-
Cell Lysis and Fixing: Cells are washed with PBS and then fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
The plate is blocked with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Cells are incubated with a primary antibody against BTK and a normalization antibody (e.g., anti-Actin) overnight at 4°C.
-
After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
-
Data Acquisition: The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: The integrated intensity of the BTK signal is normalized to the actin signal. The percentage of degradation is calculated relative to the vehicle control. A four-parameter logistic regression curve is fitted to the data to determine the DC50 and Dmax values.[11]
-
Figure 2: Experimental workflow for PROTAC characterization.
The this compound linker is a valuable chemical tool for the construction of PROTAC degraders.[3] As demonstrated with the hypothetical BP1P-BTK-Degrader, the ultimate efficacy of a PROTAC is dependent on a complex interplay of binary binding affinities, ternary complex stability, and the cellular environment. A systematic and quantitative approach, employing a suite of biochemical and cellular assays, is essential for the successful development of these novel therapeutics.[12][13] The data and protocols presented herein provide a comprehensive framework for the characterization of PROTACs and a deeper understanding of their mechanism of action in driving targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. fluoroprobe.com [fluoroprobe.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 13. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Revolutionizing Targeted Therapy: An In-depth Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a transformative modality in drug discovery, offering a novel approach to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs hijack the body's own cellular machinery to induce the degradation of specific proteins of interest (POIs). This technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental protocols for their evaluation, and a summary of key quantitative data to aid in the rational design of these powerful molecules.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[1][2] This event-driven mechanism allows for substoichiometric concentrations to achieve profound and sustained protein knockdown.
Core Components of PROTAC Technology
The efficacy of a PROTAC is intricately dependent on the interplay of its three constituent parts: the E3 ligase ligand, the linker, and the ligand for the protein of interest.
E3 Ubiquitin Ligase Ligands: The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its tissue-specific activity and potential off-target effects. While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] Other E3 ligases, such as MDM2 and IAPs, are also being explored to expand the scope of PROTAC-mediated degradation.
Linker: The linker is not merely a passive tether but plays a crucial role in optimizing the formation and stability of the ternary complex. The length, composition, and attachment points of the linker significantly impact a PROTAC's degradation efficiency, selectivity, and physicochemical properties.[4] Linkers are broadly classified as flexible (e.g., polyethylene glycol [PEG] or alkyl chains) or rigid (e.g., incorporating cyclic structures). The optimal linker is empirically determined for each target-E3 ligase pair.
Protein of Interest (POI) Ligand: The "warhead" of the PROTAC determines its target specificity. A key advantage of PROTAC technology is that high-affinity binding to the POI is not always necessary for potent degradation. Even ligands with moderate affinity can be effective, expanding the "druggable" proteome to include proteins that have been challenging to target with traditional inhibitors.
Mechanism of Action: A Visualized Pathway
The sequential process of PROTAC-mediated protein degradation involves several key steps, from ternary complex formation to proteasomal degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of PROTAC Performance
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The binding affinity of the PROTAC to its target and the E3 ligase is measured by the dissociation constant (Kd).
Table 1: Quantitative Data for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Kd (nM) vs BRD4 |
| MZ1 | VHL | PEG | HeLa | 26 | >90 | 18 |
| ARV-825 | CRBN | PEG | RS4;11 | <1 | >95 | 3.5 |
| dBET1 | CRBN | PEG | 22Rv1 | 3 | >98 | 90 |
| ZXH-3-26 | VHL | PEG | HEK293 | 5 | >90 | - |
Data compiled from multiple sources.[5][6][7]
Table 2: Quantitative Data for BTK-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| MT-802 | CRBN | PEG | MOLM-14 | 1.6 | >95 |
| P13I | CRBN | PEG | Ramos | 0.8 | >90 |
| DD-03-171 | CRBN | Alkyl-ether | Mino | 5.1 | >90 |
| RC-1 | CRBN | Reversible Covalent | Ramos | <10 | >85 |
Data compiled from multiple sources.[4][8]
Table 3: Quantitative Data for Androgen Receptor (AR) and Estrogen Receptor (ER) Targeting PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | AR | VHL | - | VCaP | <1 | >95 |
| ARD-69 | AR | VHL | PEG | LNCaP | 0.2-1 | >95 |
| ARCC-4 | AR | VHL | PEG | LNCaP | ~5 | >98 |
| ARV-471 | ER | CRBN | - | MCF7 | <1 | >90 |
| ERD-308 | ER | VHL | PEG | MCF7 | 0.17 | >95 |
Data compiled from multiple sources.[1][9][10]
Experimental Workflow for PROTAC Development
The development and characterization of a novel PROTAC involves a systematic workflow, from initial design and synthesis to rigorous in vitro and in-cell evaluation.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Crucial Connector: A Technical Guide to Linker Chemistry in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, dictating the formation and stability of the ternary complex, as well as influencing physicochemical properties like solubility and cell permeability. This technical guide delves into the core principles of linker chemistry for PROTAC synthesis, providing a comprehensive overview of linker types, synthetic strategies, and their impact on degradation activity.
The Role of the Linker in PROTAC-Mediated Degradation
The primary function of the linker is to bridge the POI-binding and E3 ligase-binding ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1] The linker's length, flexibility, and chemical composition are all critical parameters that influence the geometry and stability of this ternary complex, and consequently, the efficiency of protein degradation.[2]
Common Linker Chemistries in PROTAC Design
The choice of linker chemistry is a pivotal step in PROTAC design, with the most prevalent types being polyethylene glycol (PEG) chains and alkyl chains. More rigid and functionalized linkers are also increasingly being explored to fine-tune PROTAC properties.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3] The length of the PEG chain can be readily modified to optimize the distance between the two ligands for efficient ternary complex formation.[4]
Alkyl Linkers
Alkyl chains offer a more hydrophobic and often more synthetically accessible alternative to PEG linkers.[3] Varying the length of the alkyl chain provides a straightforward method to modulate the distance between the POI and E3 ligase.[5]
Rigid Linkers
To reduce the conformational flexibility of the linker and potentially improve the stability of the ternary complex, rigid motifs such as alkynes, triazoles, and cyclic structures (e.g., piperazine, piperidine) are incorporated.[2][5] Triazole rings, often formed via "click chemistry," are particularly popular due to their chemical stability and ease of synthesis.[5]
Quantitative Impact of Linker Modifications on PROTAC Efficacy
The optimization of linker length and composition is a crucial aspect of PROTAC development. Systematic studies have demonstrated that even subtle changes in the linker can have a profound impact on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | ERα Degradation |
| PROTAC 1 | PEG-based | 9 | Less Effective |
| PROTAC 2 | PEG-based | 12 | Effective |
| PROTAC 3 | PEG-based | 16 | Most Effective |
| PROTAC 4 | PEG-based | 19 | Less Effective |
| PROTAC 5 | PEG-based | 21 | Less Effective |
Data adapted from a study on ERα-targeting PROTACs, demonstrating that a 16-atom linker provided optimal degradation.[6]
Table 2: Comparative Efficacy of BTK PROTACs with Different Linkers and E3 Ligase Ligands
| PROTAC | BTK Ligand | Linker | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| MT802 | Ibrutinib Analog | PEG | Pomalidomide (CRBN) | Low nM | >95% |
| SJF620 | Ibrutinib Analog | PEG | Lenalidomide Analog (CRBN) | 7.9 | >95% |
| VHL-based PROTACs | Ibrutinib Analog | PEG | VHL Ligands | - | ~50% |
Data from a study on Bruton's Tyrosine Kinase (BTK) degraders, highlighting that modifications to the E3 ligase ligand and linker can significantly impact potency.[1][7]
Table 3: Effect of PEG Linker Length on BCR-ABL Degradation
| PROTAC | Linker Composition | DC50 (nM) | Max. Degradation (%) |
| Arg-PEG1-Dasa | 1 PEG unit | 0.85 | 98.8% |
| Arg-PEG2-Dasa | 2 PEG units | - | Less Effective |
| Arg-PEG3-Dasa | 3 PEG units | - | Less Effective |
| Arg-PEG4-Dasa | 4 PEG units | - | Less Effective |
Data from a study on BCR-ABL PROTACs, indicating that a single PEG unit was the most effective linker length for this system.[8]
Table 4: BRD4 Degradation with Varying Linker Structures
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) |
| PROTAC 27 | Hydrocarbon | 10 | Significant Degradation |
| PROTAC 28 | Hydrocarbon | 11 | Significant Degradation |
| PROTAC 29 | PEG | 12 | Significant Degradation |
| PROTAC 34 | Piperazine-containing | 14 | 60 |
| PROTAC 37 | α-acyloxy amide | 11 | 62 |
Data from a study on BRD4-degrading PROTACs, showing that both hydrocarbon and PEG linkers of 10-12 atoms, as well as specific rigid linkers, can be effective.[9]
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve a series of well-defined steps, from synthesis to cellular characterization. Understanding the underlying biological pathways is crucial for interpreting experimental results.
The Ubiquitin-Proteasome System (UPS)
The UPS is the central cellular machinery hijacked by PROTACs to achieve protein degradation. The process begins with the activation of ubiquitin by an E1 enzyme, followed by its transfer to an E2 conjugating enzyme. The PROTAC facilitates the interaction between the E3 ligase and the POI, leading to the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. A polyubiquitin chain serves as the signal for recognition and degradation by the 26S proteasome.
Caption: The Ubiquitin-Proteasome System pathway for PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC follows a logical progression from chemical synthesis to biological evaluation. This typically involves synthesizing the PROTAC molecule, often through a convergent route where the POI ligand, linker, and E3 ligase ligand are coupled in a stepwise manner. The synthesized PROTAC is then tested in cellular assays to determine its ability to induce the degradation of the target protein and its effect on cell viability.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Detailed Experimental Protocols
Reproducible and robust experimental methods are the cornerstone of successful PROTAC research. The following sections provide detailed protocols for key experiments in PROTAC synthesis and evaluation.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized linker to an amine-containing ligand (either POI or E3 ligase ligand).
Materials:
-
Amine-functionalized ligand
-
Carboxylic acid-functionalized linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous Na2SO4)
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized linker (1.2 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is a highly efficient method for conjugating an azide-functionalized component to an alkyne-functionalized component.
Materials:
-
Alkyne-functionalized component (e.g., POI ligand-linker)
-
Azide-functionalized component (e.g., E3 ligase ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1.0 equivalent) in water.
-
In another vial, prepare a solution of CuSO4 (0.1 to 0.2 equivalent) and, if using, the stabilizing ligand (e.g., THPTA, 0.5 to 1.0 equivalent) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO4/ligand solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC.
-
Confirm the structure and purity of the triazole-linked PROTAC by NMR and mass spectrometry.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
Protocol 4: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxic effects of a PROTAC on cultured cells.
Materials:
-
Cultured cells
-
PROTAC of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The linker is a multifaceted and indispensable component of a PROTAC molecule, with its chemical nature, length, and rigidity profoundly influencing the ultimate degradation efficacy. A systematic and empirical approach to linker design, guided by quantitative cellular assays, is paramount for the development of potent and selective protein degraders. As our understanding of the structural biology of ternary complexes continues to grow, the rational design of linkers will become increasingly sophisticated, paving the way for the next generation of PROTAC-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and evaluation of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Benzyl-PEG1-MS CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG1-MS, a monodisperse Polyethylene Glycol (PEG) derivative that plays a crucial role in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, its primary application as a PROTAC linker, and a conceptual framework for its use in experimental settings.
Core Properties of this compound
This compound, also known as 2-(benzyloxy)ethyl methanesulfonate, is a key building block in the synthesis of complex bioconjugates. Its structure features a benzyl protecting group, a single ethylene glycol unit (PEG1), and a reactive mesylate (methanesulfonyl) group. This combination of functionalities makes it a versatile tool for chemical biologists and medicinal chemists.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Citation(s) |
| CAS Number | 58841-52-4 | [1][2] |
| Molecular Weight | 230.28 g/mol | [1] |
| Molecular Formula | C₁₀H₁₄O₄S | [1] |
| Appearance | Typically an oil | |
| Purity | Commonly >95% | [1] |
| Solubility | Soluble in organic solvents like DMSO | [] |
Application in PROTAC Synthesis
This compound is prominently utilized as a linker in the synthesis of PROTACs.[1][2][][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.
The benzyl group in this compound serves as a stable protecting group for the hydroxyl functionality, while the mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of this compound to a ligand for either the target protein or the E3 ligase.
Conceptual Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the incorporation of this compound into a PROTAC molecule. This process typically involves a multi-step synthesis where the linker is sequentially conjugated to the two different ligands.
Caption: A conceptual workflow for synthesizing a PROTAC using this compound as a linker component.
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for the use of this compound are often substrate-dependent and proprietary, a general methodology for its incorporation into a molecule containing a nucleophilic group (e.g., an amine or a phenol on a protein ligand) can be outlined.
Objective: To conjugate this compound to a nucleophilic functional group on a starting molecule (Ligand 1).
Materials:
-
This compound
-
Ligand 1 (containing a nucleophilic group, e.g., -NH₂, -OH, -SH)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Preparation: Dry all glassware thoroughly. Under an inert atmosphere, dissolve Ligand 1 in the chosen anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base to the reaction mixture. The amount will typically be in a slight molar excess (e.g., 1.1 to 2.0 equivalents) relative to Ligand 1.
-
Addition of this compound: Dissolve this compound (typically 1.0 to 1.5 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography or preparative HPLC, to obtain the desired Ligand 1-PEG1-Benzyl conjugate.
The resulting conjugate can then undergo further synthetic transformations, such as the deprotection of the benzyl group followed by activation and conjugation to the second ligand to complete the PROTAC synthesis.
Logical Relationships in PROTAC Function
The successful function of a PROTAC is dependent on a series of interconnected events. The role of the linker, derived from reagents like this compound, is central to this process.
Caption: Logical flow of events in PROTAC-mediated protein degradation.
This guide provides a foundational understanding of this compound for professionals in drug development. For specific applications, further optimization of reaction conditions and purification methods will be necessary.
References
Commercial Availability and Application of Benzyl-PEG1-MS for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties and biological activity of the resulting PROTAC.
Benzyl-PEG1-MS is a monofunctional, discrete polyethylene glycol (dPEG) linker that is commercially available for research purposes. It features a benzyl protecting group and a terminal mesylate (Ms) group. The short PEG chain enhances aqueous solubility, a common challenge in PROTAC development, while the benzyl group can be utilized in specific synthetic strategies. The mesylate group is a highly reactive leaving group, making it ideal for conjugation to nucleophilic moieties on target ligands. This guide provides a comprehensive overview of the commercial availability, properties, and a detailed protocol for the application of this compound in the synthesis of PROTACs.
Commercial Availability and Physicochemical Properties
This compound is available from a range of chemical suppliers catering to the research and drug discovery market. The availability and pricing can vary, and it is advisable to consult the vendors directly for the most current information.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-138342 | >95% |
| Ambeed | A1145026 | 95% |
| Arctom Scientific | BD-A1145026 / AS953781 | 95% |
| BioCat | T40673 | Not Specified |
| Immunomart | HY-138342 | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 58841-52-4 |
| Molecular Formula | C₁₀H₁₄O₄S |
| Molecular Weight | 230.28 g/mol |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| SMILES | CS(=O)(OCCOCC1=CC=CC=C1)=O |
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the modular synthesis of PROTACs. The mesylate group is a key reactive handle that allows for the covalent attachment of this compound to a suitable functional group on either the POI ligand or the E3 ligase ligand.
The Role of the Mesylate Group in Conjugation Chemistry
The methanesulfonyl (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This reactivity is central to the utility of this compound. It readily reacts with nucleophiles such as amines, alcohols, and thiols under relatively mild conditions to form stable covalent bonds. In the context of PROTAC synthesis, this typically involves the reaction of this compound with a primary or secondary amine on one of the binding ligands.
The PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocols
The following is a representative, detailed protocol for the conjugation of this compound to a primary amine-containing ligand, a common step in PROTAC synthesis. This protocol is based on established chemical principles for the reaction of mesylates with amines. Researchers should adapt this protocol based on the specific properties of their ligands.
Materials and Reagents
-
Amine-containing ligand (e.g., POI-NH₂ or E3-NH₂)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or hexanes/ethyl acetate)
Step-by-Step Procedure
-
Preparation: To a solution of the amine-containing ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
Addition of Linker: Slowly add a solution of this compound (1.1-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired conjugate.
Characterization
The purified product should be characterized to confirm its identity and purity.
Table 3: Typical Analytical Parameters for Characterization
| Technique | Expected Observations |
| LC-MS | A major peak corresponding to the calculated mass of the conjugated product. Purity can be assessed by the integration of the product peak. |
| ¹H NMR | Appearance of characteristic peaks for the Benzyl-PEG1-linker, including the benzyl group protons and the ethylene glycol protons, in addition to the signals from the original ligand. |
| ¹³C NMR | Appearance of new signals corresponding to the carbon atoms of the linker. |
| HRMS | High-resolution mass spectrometry should confirm the elemental composition of the product with high accuracy. |
Conclusion
This compound is a readily available and versatile building block for the synthesis of PROTACs. Its discrete PEG length offers a defined and reproducible linker, which is advantageous for structure-activity relationship studies. The reactive mesylate group allows for efficient and predictable conjugation to amine-containing ligands under standard laboratory conditions. This technical guide provides researchers with the fundamental information and a detailed experimental framework to effectively utilize this compound in the development of novel protein degraders. As with any chemical synthesis, optimization of reaction conditions may be necessary depending on the specific substrates used.
Methodological & Application
Application Notes and Protocols for Benzyl-PEG1-MS Synthesis in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility.[4] Benzyl-PEG1-MS (2-(benzyloxy)ethyl methanesulfonate) is a valuable PEG-based linker precursor for the synthesis of PROTACs. The benzyl group provides a versatile handle for further chemical modification, while the methanesulfonyl (mesyl) group serves as an excellent leaving group for nucleophilic substitution, facilitating the attachment of either the POI-binding ligand or the E3 ligase ligand.
This document provides a detailed protocol for the synthesis of this compound and its subsequent application in the development of PROTACs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O₄S | [5] |
| Molecular Weight | 230.28 g/mol | [5] |
| CAS Number | 58841-52-4 | [5] |
Table 2: Representative Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-(Benzyloxy)ethanol | [6] |
| Reagents | Methanesulfonyl chloride, Pyridine | [7] |
| Solvent | Pyridine | [7] |
| Reaction Temperature | 0 °C to 20 °C | [7] |
| Reaction Time | 1 hour | [7] |
| Purification Method | Filtration and Washing | [7] |
| Reported Yield | 87% | [7] |
Experimental Protocols
Synthesis of this compound (2-(benzyloxy)ethyl methanesulfonate)
This protocol is adapted from a similar procedure for the mesylation of a primary alcohol.[7]
Materials:
-
2-(Benzyloxy)ethanol
-
Pyridine (anhydrous)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(Benzyloxy)ethanol (1.0 eq) in anhydrous pyridine (4 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add methanesulfonyl chloride (1.65 eq) dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a short period and then allow it to slowly warm to room temperature (20 °C).
-
Stir the reaction for a total of 1 hour.
-
Upon completion of the reaction, cool the mixture again to 0 °C and slowly add deionized water (7 mL per gram of starting alcohol) to precipitate the product.
-
Filter the resulting solid and wash it with cold water to obtain the crude this compound.
-
Further purification can be achieved by recrystallization if necessary.
Characterization:
The synthesized this compound can be characterized by standard analytical techniques.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum would show characteristic peaks for the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm), the PEG linker protons, and the methyl protons of the mesyl group (around 3.0 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the product.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general strategy for incorporating the this compound linker into a PROTAC molecule.
Materials:
-
This compound
-
POI-binding ligand with a nucleophilic functional group (e.g., amine or thiol)
-
E3 ligase ligand with a nucleophilic functional group (e.g., amine or thiol)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Nucleophilic Substitution: Dissolve the POI-binding ligand (1.0 eq) and a suitable base (1.2 eq) in an anhydrous solvent. Add this compound (1.1 eq) to the solution and stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.
-
Purification: Purify the resulting intermediate (POI ligand-PEG1-Benzyl) by preparative HPLC.
-
Debenzylation (if necessary): If the synthetic strategy requires, the benzyl protecting group can be removed to reveal a primary alcohol for further functionalization.
-
Second Nucleophilic Substitution or Coupling: Activate the other end of the linker (if necessary) and react it with the E3 ligase ligand. Alternatively, couple the POI ligand-linker intermediate with the E3 ligase ligand using appropriate coupling chemistry.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
References
- 1. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. 2-(benzyloxy)ethyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]
Application Note and Protocols for Benzyl-PEG1-MS in Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of Benzyl-PEG1-MS in bioconjugation reactions. It includes comprehensive experimental protocols, data presentation in a structured format, and a visual representation of the experimental workflow.
Introduction
This compound is a heterobifunctional linker containing a benzyl-protected alcohol and a methanesulfonyl (mesyl) group. The mesyl group is a good leaving group, making the terminal carbon susceptible to nucleophilic attack by functional groups such as amines, thiols, and hydroxyls present on biomolecules like proteins, peptides, and antibodies. The benzyl protecting group can be removed under specific conditions to reveal a terminal hydroxyl group for further modification. This linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The short PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
Principle of Conjugation
The conjugation reaction with this compound relies on the nucleophilic substitution of the mesylate group by a suitable nucleophile on the target biomolecule. The most common targets on proteins are the primary amines of lysine residues and the N-terminal amine. The reaction proceeds via an SN2 mechanism, forming a stable secondary amine linkage.
Experimental Protocols
This section details the methodology for conjugating this compound to a model protein rich in surface-exposed lysine residues.
3.1. Materials and Reagents
-
This compound
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filtration devices (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO)
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
3.2. Step-by-Step Conjugation Protocol
-
Protein Preparation:
-
Dissolve the model protein in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the linker over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or agitation. The reaction can also be performed at 4°C for 12-16 hours to minimize potential protein degradation.
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with multiple buffer changes.
-
Alternatively, use centrifugal filtration devices to concentrate the protein and remove low molecular weight impurities. Wash the conjugate by repeatedly diluting with the storage buffer and concentrating.
-
-
Characterization of the Conjugate:
-
Degree of PEGylation (DOP): Determine the average number of PEG linkers attached per protein molecule. This can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the native and modified protein.
-
SDS-PAGE Analysis: Compare the migration of the conjugated protein to the unmodified protein. The PEGylated protein will show a higher apparent molecular weight.
-
Purity: Assess the purity of the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
-
Data Presentation
The following table summarizes typical quantitative data for a this compound conjugation reaction with a model protein.
| Parameter | Value |
| Reactants | |
| Protein Concentration | 10 mg/mL |
| Linker:Protein Molar Ratio | 20:1 |
| Reaction Conditions | |
| Buffer | 100 mM Sodium Bicarbonate, pH 8.5 |
| Temperature | Room Temperature (25°C) |
| Reaction Time | 4 hours |
| Purification | |
| Method | Dialysis (10 kDa MWCO) |
| Characterization | |
| Average Degree of PEGylation | 3-5 PEGs/protein (determined by MS) |
| Conjugation Efficiency (Yield) | > 80% (estimated by SEC) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: Workflow for PROTAC synthesis using this compound.
Application Notes and Protocols: Conjugation of Benzyl-PEG1-MS to a Warhead Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a Benzyl-PEG1-Mesylate (MS) linker to a representative warhead ligand. This process is a key step in the synthesis of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs), which are of significant interest in modern drug discovery.[1][][3] The resulting conjugate can be used to selectively deliver an electrophilic "warhead" to a target protein, leading to the formation of a covalent bond and modulation of the protein's function.[4][5][6]
Introduction to Benzyl-PEG1-MS Conjugation
Polyethylene glycol (PEG) linkers are widely used in drug development to improve the pharmacokinetic properties of therapeutic molecules, including enhanced solubility, stability, and circulation time.[7][8] The this compound linker is a short, discrete PEG linker functionalized with a terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making the linker highly reactive towards nucleophiles.[9]
"Warhead" ligands are electrophilic moieties designed to react with nucleophilic amino acid residues, most commonly cysteine, within the binding site of a target protein.[4][5] This covalent interaction can lead to irreversible inhibition and prolonged pharmacological effects.[10] Common warhead functionalities include Michael acceptors like acrylamides, as well as α-haloacetamides and vinylsulfonamides.[5]
This protocol details the conjugation of this compound to a warhead ligand containing a nucleophilic handle, such as a primary amine, for subsequent use in targeted drug development.
Experimental Protocols
Materials and Methods
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Acrylamide-NH2 (Warhead Ligand) | Commercially Available | ≥95% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Sodium Bicarbonate (NaHCO3) | Fisher Scientific | ACS Grade |
| Brine | Fisher Scientific | Saturated Aqueous Solution |
| Anhydrous Sodium Sulfate (Na2SO4) | Fisher Scientific | ACS Grade |
| High-Performance Liquid Chromatography (HPLC) | Agilent Technologies | 1260 Infinity II |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Waters | ACQUITY QDa Mass Detector |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker | 400 MHz |
Conjugation of this compound to Acrylamide-NH2
This protocol describes the nucleophilic substitution reaction between the mesylate group of this compound and the primary amine of the acrylamide warhead.
Experimental Workflow:
Caption: Experimental workflow for the conjugation of this compound to a warhead ligand.
Procedure:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
In a separate vial, dissolve the acrylamide-NH2 warhead ligand (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.
-
-
Reaction:
-
Add the solution of the warhead ligand and DIPEA dropwise to the stirred solution of this compound at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired Benzyl-PEG1-Warhead conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using HPLC, LC-MS, and NMR spectroscopy.
-
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Stoichiometry (this compound : Warhead : DIPEA) | 1 : 1.2 : 2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Purification Method | Flash Column Chromatography |
Data Presentation and Characterization
The successful synthesis of the Benzyl-PEG1-Warhead conjugate should be confirmed by a combination of analytical techniques.
Table 3: Expected Analytical Data
| Analytical Technique | Expected Result |
| HPLC | A single major peak with a purity of >95%. The retention time will differ from the starting materials. |
| LC-MS | A major peak in the chromatogram with a mass corresponding to the expected molecular weight of the Benzyl-PEG1-Warhead conjugate. |
| ¹H NMR | Appearance of characteristic peaks for both the Benzyl-PEG1 linker and the acrylamide warhead in the final product spectrum. Disappearance of the mesylate proton signal. |
| ¹³C NMR | Appearance of carbon signals corresponding to the conjugated product. |
Application: Targeted Covalent Inhibition of a Kinase
The synthesized Benzyl-PEG1-Warhead conjugate can be utilized as a targeted covalent inhibitor. The warhead moiety is designed to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target kinase, leading to its irreversible inhibition. The Benzyl-PEG1 linker provides optimal spacing and physicochemical properties for the inhibitor.
Signaling Pathway Diagram:
Caption: Targeted covalent inhibition of a kinase signaling pathway.
Conclusion
This document provides a comprehensive guide for the conjugation of this compound to a warhead ligand. The detailed protocol, along with the characterization data and application example, will be a valuable resource for researchers in the field of drug discovery and development. The modular nature of this synthesis allows for the facile generation of a variety of targeted covalent inhibitors for biological evaluation. Further optimization of the linker length and warhead chemistry can be explored to fine-tune the potency and selectivity of the resulting compounds.[1]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Conjugation of Benzyl-PEG1-MS to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of Benzyl-PEG1-MS (Benzyl-PEG1-methanesulfonate) to an amine-containing E3 ligase ligand. This procedure is a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the PEG linker plays a crucial role in optimizing the orientation and distance between a target protein and an E3 ligase for efficient ubiquitination and subsequent degradation. The protocol outlines the necessary reagents, equipment, and a step-by-step methodology for the conjugation reaction, purification, and characterization of the final product.
Introduction
Targeted protein degradation utilizing the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[2] Polyethylene glycol (PEG) linkers are widely used due to their ability to improve aqueous solubility and pharmacokinetic properties.[3]
This compound is a short, monofunctional PEG linker activated with a methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction with a primary or secondary amine on an E3 ligase ligand to form a stable covalent bond. This application note provides a comprehensive protocol for this conjugation reaction.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol
This protocol describes the conjugation of this compound to an E3 ligase ligand containing a primary or secondary amine.
Materials and Equipment
Table 1: Reagents and Consumables
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| E3 Ligase Ligand (-NHR) | User-Synthesized/Purchased | ≥95% |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Water, HPLC Grade | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Nitrogen Gas (Inert Atmosphere) | Local Supplier | High Purity |
Table 2: Equipment
| Equipment | Description |
| Magnetic Stirrer with Hotplate | For heating and stirring reactions |
| Reaction Vials (e.g., 1-5 mL) | With screw caps and septa |
| Syringes and Needles | For reagent addition under inert atmosphere |
| Analytical Balance | For accurate weighing of reagents |
| Rotary Evaporator | For solvent removal |
| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative systems |
| C18 Reversed-Phase HPLC Column | For purification and analysis |
| Mass Spectrometer (e.g., LC-MS) | For reaction monitoring and product characterization |
| NMR Spectrometer | For structural elucidation |
Experimental Workflow
Caption: Experimental workflow for conjugation.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a dry reaction vial equipped with a magnetic stir bar, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF (concentration typically 0.1 M).
-
In a separate vial, prepare a stock solution of this compound (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
Purge the reaction vial containing the E3 ligase ligand with nitrogen gas for 5-10 minutes to establish an inert atmosphere.
-
To the stirred solution of the E3 ligase ligand, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) via syringe.
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the reaction mixture dropwise.
-
Heat the reaction mixture to 40°C and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. Take a small aliquot (e.g., 5 µL) from the reaction mixture, dilute with acetonitrile, and analyze. The reaction is considered complete upon consumption of the limiting reagent (typically the E3 ligase ligand) and the formation of the desired product mass.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator. It may be necessary to use a high-vacuum pump to completely remove the DMF.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DMF or DMSO).
-
Purify the crude product by preparative reversed-phase HPLC using a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water (with 0.1% formic acid as a modifier) over 30 minutes.
-
Collect the fractions containing the desired product and combine them.
-
-
Product Isolation:
-
Lyophilize the combined HPLC fractions to obtain the purified Benzyl-PEG1-E3 ligase ligand conjugate as a solid.
-
Characterization
The identity and purity of the final conjugate should be confirmed by the following methods:
-
LC-MS: To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To confirm the structure of the conjugate, showing signals from both the E3 ligase ligand and the Benzyl-PEG1 linker.
-
Analytical HPLC: To determine the purity of the final product (typically >95%).
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of the Benzyl-PEG1-E3 ligase ligand conjugate.
Table 3: Reaction Stoichiometry and Yield
| Compound | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Equivalents |
| E3 Ligase Ligand | User Defined | User Defined | User Defined | 1.0 |
| This compound | User Defined | User Defined | User Defined | 1.2 |
| DIPEA | 129.25 | User Defined | User Defined | 3.0 |
| Product | Theoretical MW | Actual Yield (mg) | Yield (%) | - |
Table 4: Characterization Data
| Analysis | Parameter | Expected Result |
| LC-MS | [M+H]⁺ | Calculated mass ± 0.1 Da |
| ¹H NMR | Chemical Shifts (ppm) | Peaks corresponding to both E3 ligand and Benzyl-PEG1 moieties |
| Analytical HPLC | Purity (%) | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Conversion | Insufficient reaction time or temperature | Increase reaction time and/or temperature (e.g., to 60°C). |
| Inactive reagents | Use fresh, anhydrous solvents and reagents. Ensure DIPEA is of high purity. | |
| Multiple Products Observed | Side reactions | Lower the reaction temperature. Ensure slow, dropwise addition of this compound. |
| Poor Yield After Purification | Product loss during work-up or HPLC | Optimize HPLC gradient and collection parameters. Minimize transfer steps. |
| Product Instability | Degradation of the E3 ligase ligand or product | Perform the reaction and work-up at lower temperatures. Store the final product under inert gas at -20°C. |
Conclusion
This application note provides a robust and detailed protocol for the conjugation of this compound to an amine-containing E3 ligase ligand. By following this procedure, researchers can reliably synthesize well-defined PEGylated E3 ligase ligands for use in the development of PROTACs and other advanced bioconjugates. Careful execution of the reaction, purification, and characterization steps will ensure the generation of high-quality material for subsequent biological studies.
References
Characterization of Benzyl-PEG1-MS Containing PROTACs by NMR and Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the characterization of Proteolysis Targeting Chimeras (PROTACs) containing the Benzyl-PEG1-MS linker using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present comprehensive protocols for sample preparation and analysis, along with representative data to facilitate structural verification, purity assessment, and quantification of these important therapeutic molecules. The methodologies outlined herein are crucial for advancing the development of novel PROTAC-based drugs.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2] A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1][3]
The this compound linker is a commonly utilized linker in PROTAC design, offering a balance of hydrophilicity and flexibility. Accurate and thorough characterization of PROTACs containing this linker is essential to ensure their structural integrity, purity, and ultimately, their efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. NMR provides detailed information about the molecular structure, while MS confirms the molecular weight and can be used for quantification.[][5] This application note details standardized protocols for the characterization of this compound containing PROTACs by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Methodologies and Experimental Workflows
The overall workflow for the characterization of a this compound containing PROTAC involves synthesis, purification, and subsequent analysis by NMR and MS to confirm its identity, purity, and concentration.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For PROTACs, ¹H and ¹³C NMR are fundamental for verifying the covalent structure of the molecule, including the successful incorporation of the this compound linker and the two ligands.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the purified PROTAC for a ¹H NMR spectrum and 50-100 mg for a ¹³C NMR spectrum.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the PROTAC is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed PROTAC in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.[8]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.
Representative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a hypothetical PROTAC containing the this compound linker. The exact chemical shifts will vary depending on the specific ligands attached.
Table 1: Representative ¹H NMR Data
| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.20 - 7.40 | m | 5H |
| CH₂ (Benzyl) | ~4.50 | s | 2H |
| PEG CH₂ | 3.60 - 3.80 | m | 4H |
| CH₂-S | ~2.90 | t | 2H |
| CH₃-S | ~2.50 | s | 3H |
| Ligand Protons | Variable | Variable | Variable |
Table 2: Representative ¹³C NMR Data
| Carbon | Chemical Shift (δ ppm) |
| Aromatic (Benzyl) | 127.0 - 138.0 |
| CH₂ (Benzyl) | ~73.0 |
| PEG CH₂ | 68.0 - 71.0 |
| CH₂-S | ~35.0 |
| CH₃-S | ~15.0 |
| Ligand Carbons | Variable |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the PROTAC, confirming its elemental composition and identifying any impurities or degradation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the molecular formula. LC-MS/MS can be employed for quantification in biological matrices.[9][10]
Protocol 3: Sample Preparation for HRMS Analysis
-
Stock Solution: Prepare a stock solution of the PROTAC at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion or LC-MS analysis. The solvent should be compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
Protocol 4: HRMS Data Acquisition (ESI-TOF or ESI-Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for PROTACs.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: Scan a mass range that encompasses the expected m/z of the protonated molecule [M+H]⁺.
-
Resolution: Set the instrument to a high resolution (>10,000).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. The mass error should be within 5 ppm.
Protocol 5: LC-MS/MS for Quantification
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the protonated PROTAC [M+H]⁺.
-
Product Ion: A stable and abundant fragment ion generated by collision-induced dissociation (CID). The fragmentation of the PEG linker is often observed.[11]
-
Representative MS Data
Table 3: Representative HRMS Data
| Parameter | Value |
| Molecular Formula | CₓHᵧNₐOₑSₒ |
| Calculated [M+H]⁺ (Da) | Calculated based on formula |
| Observed [M+H]⁺ (Da) | Experimentally determined |
| Mass Error (ppm) | < 5 |
Table 4: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]⁺ of the PROTAC |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy (eV) | Optimized for fragmentation |
| Dwell Time (ms) | 100-200 |
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Designing a PROTAC Using a Benzyl-PEG1-MS Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTACs and Linker Design
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] They function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] A PROTAC molecule consists of three components: a warhead that binds the POI, an anchor that recruits an E3 ligase, and a linker connecting the two.[4]
The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Linkers based on polyethylene glycol (PEG) are frequently used to enhance solubility and cell permeability.[6] This guide focuses on a specific linker construct: Benzyl-PEG1-MS , detailing its design principles and the experimental protocols required for its successful application.
Design Principles of the this compound Linker
The this compound linker incorporates three distinct chemical motifs, each contributing unique properties to the final PROTAC molecule.
-
Benzyl Group: This rigid, aromatic unit provides conformational restriction.[7] By reducing the flexibility of the linker, it can help pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex.[4] In some cases, the benzyl group can also engage in beneficial pi-stacking interactions with residues on the E3 ligase or target protein, such as Tyrosine 98 on VHL.[7]
-
PEG1 (Single Ethylene Glycol Unit): The PEG motif is primarily included to enhance hydrophilicity.[8] This is crucial for improving the aqueous solubility of often large and lipophilic PROTAC molecules, which in turn can improve cell permeability and overall drug-like properties.[1] While PEG linkers can be flexible, the single unit in this design provides a balance between improved solubility and the rigidity conferred by the adjacent benzyl group.[1]
-
MS (Methyl Sulfone): The methyl sulfone group serves as a versatile and stable chemical handle for bioconjugation.[9] It is known to react selectively with thiols (cysteine residues) under specific conditions, forming stable thioether bonds that are more resistant to exchange with biological thiols (like albumin) compared to traditional maleimide linkers.[10] This stability is critical for ensuring the integrity of the final conjugate in vivo.
Experimental Workflow and Protocols
The development of a PROTAC involves a systematic workflow from synthesis to validation.[11]
Protocol 1: General Synthesis of a this compound PROTAC
This protocol outlines a representative synthetic route. Specific reagents and conditions must be optimized based on the exact structures of the POI and E3 ligase ligands.
-
Linker Synthesis: Synthesize the heterobifunctional this compound linker with orthogonal protecting groups or reactive handles at each end (e.g., a carboxylic acid and the methyl sulfone).
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) and the linker (with an activated carboxylic acid) in a suitable solvent like DMF.[1]
-
Add coupling reagents such as HATU and an organic base like DIPEA.
-
Stir the reaction at room temperature, monitoring progress with LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate using preparative HPLC.
-
-
Second Coupling Reaction (Thiol-Sulfone Ligation):
-
The POI ligand should be functionalized with a free cysteine (thiol) group at a position that does not disrupt target binding.
-
Dissolve the purified E3 ligase-linker intermediate and the thiol-containing POI ligand in an appropriate buffer system (e.g., phosphate buffer at a slightly basic pH).
-
The methyl sulfone group on the linker will react with the thiol on the POI ligand.[10]
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC conjugate by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 complex in live cells.[12]
-
Cell Preparation: Use a cell line engineered to express the POI as a NanoLuc® luciferase fusion protein (energy donor). Co-express the E3 ligase (e.g., VHL or Cereblon) as a HaloTag® fusion protein.[12]
-
Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® NanoBRET® ligand (energy acceptor).
-
PROTAC Treatment: Treat the cells with serial dilutions of the synthesized PROTAC. Include a vehicle (DMSO) control.
-
Detection: Add the NanoLuc® substrate to the cells. Measure both the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A bell-shaped curve when plotting the BRET ratio against PROTAC concentration indicates ternary complex formation, with the "hook effect" observed at high concentrations where binary complexes dominate.[12]
Protocol 3: Target Degradation Assay (Western Blot)
This is the foundational assay to confirm POI degradation.[13]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle (DMSO) control.[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection & Analysis: Add ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[16]
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that degradation is occurring via the ubiquitin-proteasome system.[17][18]
-
Cell Transfection & Treatment: Co-transfect cells with plasmids expressing the POI (e.g., HA-tagged) and ubiquitin (e.g., His-tagged).
-
Proteasome Inhibition: Treat cells with the PROTAC for a shorter duration (e.g., 4-6 hours). Crucially, also treat a set of cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours prior to lysis to allow ubiquitinated protein to accumulate.[13]
-
Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1-2% SDS) to disrupt protein-protein interactions.[18]
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and immunoprecipitate the POI using an anti-HA antibody conjugated to beads.
-
Western Blot: Elute the captured protein, run on an SDS-PAGE gel, and perform a Western blot using an anti-ubiquitin or anti-His antibody. A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the POI.[17]
Data Presentation and Interpretation
Quantitative data from degradation assays should be summarized to determine key efficacy parameters.[14]
Table 1: Representative Quantitative Data for a Hypothetical PROTAC
| Parameter | Description | Value |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein.[16] | 25 nM |
| Dₘₐₓ | The maximal level of protein degradation achieved.[16] | 95% |
| Binary K_D (POI) | Binding affinity of the PROTAC for the target protein. | 150 nM |
| Binary K_D (E3) | Binding affinity of the PROTAC for the E3 ligase. | 80 nM |
| Cooperativity (α) | Factor indicating how the binding of one protein affects the binding of the other to the PROTAC. (α > 1 is positive cooperativity).[19] | 5.2 |
Note: The values presented are for illustrative purposes. Experimental conditions can significantly influence observed results.[16]
Interpretation:
-
A low nanomolar DC₅₀ value combined with a high Dₘₐₓ indicates a potent PROTAC.[14]
-
Strong binary binding affinities (low K_D values) are generally desirable, but not always necessary for potent degradation.[4]
-
A positive cooperativity (α > 1) is a strong indicator of a well-formed and stable ternary complex, which is often correlated with efficient degradation.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. "Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific" by Guillaume Dewaele-Le Roi [academicworks.cuny.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Application Notes and Protocols for Assessing Protein Degradation by a PROTAC via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This targeted protein degradation (TPD) approach offers a distinct advantage over traditional inhibitors by physically removing the target protein, providing a powerful tool for therapeutic intervention and studying protein function.[1][3]
Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by a PROTAC.[1][4] This method allows for the sensitive and specific detection of changes in protein levels, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] These application notes provide a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation, along with guidelines for data presentation and visualization.
Signaling Pathway and Experimental Workflow
To understand the process, it's crucial to visualize both the mechanism of action of PROTACs and the experimental steps involved in their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for assessing this degradation using Western blotting involves a series of systematic steps from cell treatment to data analysis.
Caption: Western blot workflow for PROTAC analysis.
Experimental Protocol
This protocol provides a comprehensive guide for conducting a Western blot experiment to quantify PROTAC-induced protein degradation.
Materials and Reagents
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[2]
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).[1][2]
-
Control Compounds:
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[2]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.[1][2]
-
Running and Transfer Buffers. [2]
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][2]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated secondary antibodies.[2]
-
Chemiluminescent Substrate: ECL substrate.[2]
-
Imaging System: Chemiluminescence imager.[2]
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[2]
-
For a dose-response experiment , treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 16 or 24 hours).[2][5]
-
For a time-course experiment , treat cells with a fixed concentration of the PROTAC (typically around the DC50 value) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).[2][7]
-
Include a vehicle-only control (e.g., 0.1% DMSO) in all experiments.[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1][2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant (protein lysate) to a new tube.[1][2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1][2]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[2]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[2]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[1][2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][2]
-
Confirm successful transfer by staining the membrane with Ponceau S.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system.[1][2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[1][2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of PROTAC-X on Target Protein Y Degradation
| PROTAC-X Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 50 | 0.23 | 77 |
| 100 | 0.15 | 85 |
| 500 | 0.12 | 88 |
| 1000 | 0.18 | 82 |
Note: The decrease in degradation at higher concentrations may indicate the "hook effect".[5]
Table 2: Time-Course of Target Protein Y Degradation by PROTAC-X (100 nM)
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation |
| 0 | 1.00 | 0 |
| 4 | 0.65 | 35 |
| 8 | 0.35 | 65 |
| 16 | 0.18 | 82 |
| 24 | 0.15 | 85 |
Table 3: Summary of Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 88% |
Key Considerations and Troubleshooting
-
Antibody Specificity: Use well-validated primary antibodies to ensure specific detection of the target protein.[1]
-
Loading Controls: Ensure the chosen loading control's expression is not affected by the experimental conditions.[8][9] Total protein normalization can be an alternative to housekeeping proteins.[8]
-
Linear Range: Ensure that the chemiluminescent signal for both the target and loading control falls within the linear range of detection to allow for accurate quantification.[1]
-
Hook Effect: Be aware of the potential for a "hook effect," where degradation efficiency decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes.[5]
-
Troubleshooting:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selvita.com [selvita.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 8. bio-rad.com [bio-rad.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and modulate cell permeability.[5][6][] However, the large size and complex physicochemical properties of PROTACs, including those with PEG linkers, present significant challenges to their ability to cross cellular membranes and reach their intracellular targets.[8][9][10] Therefore, accurate and robust assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[8]
These application notes provide an overview of the common assays used to evaluate the cell permeability of PROTACs, with a particular focus on those containing PEG linkers. Detailed protocols for key assays are provided to guide researchers in their experimental design and execution.
The Role of PEG Linkers in PROTAC Permeability
PEG linkers are known to influence the physicochemical properties of PROTACs in several ways that can impact cell permeability. The relationship is complex, as PEGylation can both enhance and hinder permeability depending on the specific molecular context.[6]
-
Increased Solubility: PEG linkers can improve the aqueous solubility of often lipophilic PROTAC molecules, which is a prerequisite for absorption and distribution.[5][]
-
"Chameleon-like" Effect: Flexible PEG linkers may adopt folded conformations in the hydrophobic environment of the cell membrane. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to passive diffusion.[6][11]
-
Molecular Weight and Flexibility: While beneficial, longer PEG chains increase the molecular weight and flexibility of the PROTAC, which can negatively impact permeability.[12] Finding the optimal linker length is crucial for balancing these effects and achieving efficient ternary complex formation.[13]
Key Cell Permeability Assays for PROTACs
Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that encompass both passive and active transport mechanisms.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[8][12] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[8][14]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][15] This assay provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[8][16] For PROTACs, which can be substrates for efflux transporters, this assay is particularly valuable.[16][17]
Cellular Uptake Assays
Cellular uptake assays directly measure the amount of a compound that has entered the cell. These assays are crucial for confirming that a PROTAC can reach its intracellular target at a sufficient concentration to induce protein degradation.[18][19]
Data Presentation
The following tables summarize representative quantitative data for PROTAC permeability from various assays. These tables are intended to provide a framework for data presentation and comparison.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 | 20.5 |
| PROTAC B | PEG8 | 0.8 | 20.5 |
| PROTAC C | Alkyl C8 | 2.3 | 20.5 |
| PROTAC D | PEG12 | 0.4 | 20.5 |
Note: Data are illustrative and compiled from various sources in the literature.[16][20]
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
Note: Data are illustrative and compiled from various sources in the literature.[16][17][21]
Table 3: Cellular Uptake Data for a Representative PROTAC
| Time (hours) | PROTAC Concentration (nM) | Intracellular Concentration (nM) | Uptake (%) |
| 1 | 100 | 12 | 12 |
| 4 | 100 | 35 | 35 |
| 24 | 100 | 88 | 88 |
Note: Data are illustrative and should be determined experimentally for each specific PROTAC.[18]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium])
-
Where: VD = Volume of donor well, VA = Volume of acceptor well, Area = Surface area of the membrane, Time = Incubation time, [CA] = Concentration in acceptor well, [Cequilibrium] = (VD[CD]initial) / (VD + VA)
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for efflux)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm2 are generally considered acceptable.
-
Assay Buffer Preparation: Prepare the transport buffer (HBSS with 25 mM HEPES). For PROTACs with low recovery, consider adding 0.25% Bovine Serum Albumin (BSA) to the basolateral compartment buffer to minimize non-specific binding.[21]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where: dQ/dt = Rate of permeation, A = Surface area of the membrane, C0 = Initial concentration in the donor compartment.
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 3: Cellular Uptake Assay by LC-MS/MS
Objective: To quantify the intracellular concentration of a PROTAC over time.
Materials:
-
Adherent cell line of interest (e.g., HEK293)
-
Cell culture plates (e.g., 12-well)
-
Cell culture medium
-
Test PROTAC
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for analysis
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells into 12-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
PROTAC Treatment: The following day, replace the medium with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. b. Add 100 µL of trypsin-EDTA to each well and incubate for a few minutes to detach the cells. c. Neutralize the trypsin with medium and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 500 x g for 5 minutes, aspirate the supernatant, and wash the cell pellet again with ice-cold PBS. e. Resuspend the cell pellet in a known volume of lysis buffer (e.g., 100 µL).
-
Sample Preparation for LC-MS/MS: a. Perform protein precipitation by adding a 3-fold excess of cold acetonitrile containing an internal standard. b. Vortex and centrifuge at high speed to pellet the precipitated protein. c. Transfer the supernatant for LC-MS/MS analysis.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.
-
Analysis and Calculation: a. Quantify the amount of PROTAC in the supernatant using a standard curve. b. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).
Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Caco-2 Permeability Assay Experimental Workflow.
Caption: Logical Flow for Selecting a Permeability Assay.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 18. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 19. benchchem.com [benchchem.com]
- 20. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
Application Notes: In Vitro Ubiquitination Assay for PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] A PROTAC molecule typically consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][4] This ternary complex formation between the POI, PROTAC, and E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5]
The in vitro ubiquitination assay is a fundamental biochemical tool to directly assess the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted, cell-free system.[4] This assay is crucial for validating the mechanism of action of newly synthesized PROTACs, confirming the formation of a productive ternary complex, and providing a quantitative measure of a PROTAC's efficiency before advancing to more complex cell-based degradation studies.[4][6][7]
Signaling Pathway
The signaling cascade exploited by PROTACs involves the recruitment of the ubiquitin-proteasome machinery to a specific protein of interest, leading to its polyubiquitination and subsequent degradation. This process is initiated by the PROTAC-mediated formation of a ternary complex, which brings the E3 ligase in close proximity to the target protein.
Caption: PROTAC-mediated ubiquitination and protein degradation pathway.
Experimental Workflow
The in vitro ubiquitination assay follows a systematic workflow, beginning with the preparation of reagents and culminating in the analysis of protein ubiquitination.
Caption: Step-by-step experimental workflow for the in vitro ubiquitination assay.
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and reaction parameters for a standard in vitro ubiquitination assay.
Table 1: Reagent Stock and Final Concentrations
| Component | Stock Concentration | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 1X |
| ATP | 100 mM | 5 mM |
| E1 Enzyme | 1 µM | 50 nM |
| E2 Enzyme | 5 µM | 250 nM |
| Ubiquitin | 1 mg/mL (~117 µM) | ~8 µM |
| Protein of Interest (POI) | 5 µM | 250 nM |
| E3 Ligase Complex | 2.5 µM | 100 nM |
| PROTAC | 200 µM (in DMSO) | 10 µM |
Table 2: Master Mix Composition for a Single 25 µL Reaction
| Component | Volume (µL) |
| ddH₂O | 13.25 |
| 10X Ubiquitination Buffer | 2.5 |
| ATP (100 mM) | 1.25 |
| E1 Enzyme (1 µM) | 1.25 |
| E2 Enzyme (5 µM) | 1.25 |
| Ubiquitin (1 mg/mL) | 2.0 |
| POI (5 µM) | 1.25 |
| Total Master Mix Volume | 22.75 |
Experimental Protocol
This protocol details the methodology for a standard 25 µL in vitro ubiquitination reaction.
Materials and Reagents
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant E3 Ubiquitin Ligase Complex (e.g., VHL or Cereblon complex)[8]
-
Recombinant Protein of Interest (POI)
-
Ubiquitin
-
PROTAC of interest
-
ATP solution
-
10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl₂, 10 mM DTT)
-
Deionized Water (ddH₂O)
-
DMSO (for PROTAC and negative controls)
-
SDS-PAGE Loading Buffer
-
SDS-PAGE gels
-
Western Blotting equipment and reagents
-
Primary antibody against the POI
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure
-
Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to collect the contents at the bottom.
-
Prepare Master Mix: To ensure consistency across reactions, prepare a master mix of the common reagents. For one 25 µL reaction, combine the components as listed in Table 2 in a microcentrifuge tube on ice. Scale the volumes accordingly for the total number of reactions, including controls, plus a 10% excess.
-
Assemble Final Reactions: In separate microcentrifuge tubes, set up the following reactions on ice:
-
Test Reaction: 22.75 µL of Master Mix + 1.0 µL of E3 Ligase Complex + 1.25 µL of PROTAC.
-
No PROTAC Control (- Cmpd): 22.75 µL of Master Mix + 1.0 µL of E3 Ligase Complex + 1.25 µL of DMSO.[4] This control demonstrates that ubiquitination is PROTAC-dependent.
-
No E3 Control: 22.75 µL of Master Mix + 1.0 µL of E3 Ligase Buffer + 1.25 µL of PROTAC. This confirms the reaction is E3-dependent.[4]
-
No E1 Control: Prepare a separate master mix without the E1 enzyme and assemble the reaction as the test reaction. This confirms ATP and E1-dependence.[4]
-
-
Initiate and Incubate: Mix the contents of each tube gently by pipetting. Incubate the reactions at 37°C for 60-90 minutes. The optimal incubation time may need to be determined empirically.
-
Quench Reactions: Stop the reactions by adding 6 µL of 5X SDS-PAGE loading buffer to each 25 µL reaction. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel).[4]
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis and Interpretation
The Western blot results are analyzed to detect the presence of higher molecular weight bands corresponding to the ubiquitinated POI. A successful PROTAC-mediated ubiquitination will result in a "ladder" of bands above the unmodified POI band in the test reaction lane. The intensity of this ladder should be significantly greater than in the control lanes, confirming that the ubiquitination is dependent on the presence of the PROTAC, E3 ligase, and the complete enzymatic cascade. Various detection methods such as TR-FRET, ELISA, and AlphaLISA can also be employed for higher throughput analysis.[9][]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PROTAC Design [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG1-MS Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yield and other common issues encountered during Benzyl-PEG1-MS conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PEGylation reagent where a single polyethylene glycol (PEG) unit is functionalized with a benzyl ether at one terminus and a methanesulfonyl (mesyl) group at the other. The mesyl group is an excellent leaving group, making the reagent highly reactive towards nucleophiles such as primary amines (-NH2), thiols (-SH), and hydroxyls (-OH) on your target molecule (e.g., protein, peptide, or small molecule). The reaction is a nucleophilic substitution (SN2) where the nucleophile on your molecule displaces the mesyl group, forming a stable covalent bond.
Q2: What are the most common reasons for low conjugation yield?
Low yield in this compound conjugation reactions can stem from several factors:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical. It influences the nucleophilicity of the target functional groups and the rate of hydrolysis of the this compound reagent.
-
Reagent Instability/Hydrolysis: this compound is susceptible to hydrolysis, especially at higher pH, which deactivates the reagent.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the target molecule can lead to incomplete conjugation or polysubstitution.
-
Steric Hindrance: The accessibility of the target functional group on your molecule can be limited by its surrounding structural features, impeding the approach of the PEG reagent.[][2]
-
Protein/Peptide Aggregation: The conjugation process can sometimes induce aggregation of the target molecule, reducing the availability of reactive sites and complicating purification.[2]
-
Presence of Competing Nucleophiles: Buffers or other components in the reaction mixture containing nucleophiles (e.g., Tris buffer) can compete with your target molecule for the PEG reagent.
Q3: How do I choose the optimal pH for my conjugation reaction?
The optimal pH is a balance between maximizing the reactivity of your target nucleophile and minimizing the hydrolysis of the this compound.
-
For primary amines (e.g., lysine residues, N-terminus): A pH range of 7.5 to 9.0 is generally recommended. In this range, a significant portion of the primary amines are deprotonated and thus more nucleophilic. However, be aware that the rate of hydrolysis of the mesylate group also increases with pH.[3]
-
For thiols (e.g., cysteine residues): A pH range of 7.0 to 8.5 is typically optimal. Thiols are generally more nucleophilic than amines at a given pH.
-
For hydroxyls (e.g., serine, threonine, tyrosine residues): Conjugation to hydroxyl groups is less common and generally requires higher pH (e.g., > 9.0) and may be less efficient.
It is highly recommended to perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific molecule.
Q4: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of a protein or large peptide upon PEGylation. You will see a shift in the band corresponding to your molecule.
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate the unconjugated molecule, the PEGylated product, and excess PEG reagent.[4][5] RP-HPLC can often resolve species with different degrees of PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the identity and purity of the conjugate by measuring its molecular weight.[6][7][8][9] LC-MS can provide detailed information on the degree and sites of PEGylation.[9]
Troubleshooting Guide
Issue 1: Low or No Conjugation Product
Click to expand troubleshooting steps
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. Perform small-scale reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimum. Ensure your buffer system does not contain competing nucleophiles (e.g., Tris, glycine). Recommended buffers include phosphate, HEPES, or bicarbonate. |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods. If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this will also slow the conjugation reaction. |
| Incorrect Stoichiometry | Increase the molar excess of this compound (e.g., 5-fold, 10-fold, 20-fold excess). Be mindful that a very large excess can increase the risk of polysubstitution and make purification more challenging. |
| Inactive Target Molecule | Confirm the presence and availability of the target functional groups on your molecule. For thiols, ensure that disulfide bonds are reduced if necessary. |
| Low Reagent Purity | Use high-purity this compound. Impurities can affect the reaction efficiency. |
Issue 2: Multiple PEGylation Products (Polysubstitution)
Click to expand troubleshooting steps
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of PEG Reagent | Reduce the molar ratio of this compound to your target molecule. Perform a titration to find the optimal ratio that favors mono-conjugation. |
| High Reactivity of Multiple Sites | If your molecule has multiple reactive sites with similar accessibility and reactivity, consider site-specific protection strategies if mono-conjugation is desired. Alternatively, purification methods like ion-exchange chromatography can be used to separate different PEGylated species.[] |
| Prolonged Reaction Time | Reduce the reaction time. Monitor the reaction at different time points to identify when the desired product is maximized and the formation of polysubstituted products is minimized. |
Issue 3: Protein/Peptide Aggregation During Reaction
Click to expand troubleshooting steps
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Lower the concentration of your protein or peptide in the reaction mixture.[2] |
| Suboptimal Buffer Conditions | Screen different buffer compositions. The addition of stabilizing excipients can help prevent aggregation.[2] |
| Rapid Reaction Rate | Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. Add the this compound reagent in smaller portions over time rather than all at once.[2] |
Table 1: Common Stabilizing Excipients to Mitigate Aggregation [2]
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol is a starting point and should be optimized for your specific protein and application.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction vessels
-
Stirring/mixing equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines.
-
This compound Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. b. Incubate the reaction at room temperature or 4°C for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Quenching: Add a final concentration of quenching solution (e.g., 50 mM Tris or glycine) to the reaction mixture to consume any unreacted this compound. Incubate for 30-60 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][10][11][12]
-
Characterization: Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm the degree of PEGylation and purity.
Protocol for Monitoring Reaction by RP-HPLC[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding the quenching solution or by diluting it in Mobile Phase A.
-
Inject the quenched sample onto the HPLC system.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides/proteins or 280 nm for proteins containing tryptophan and tyrosine).
-
Analyze the chromatograms to determine the relative peak areas of the unconjugated starting material and the PEGylated product(s).
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield in this compound reactions.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. enovatia.com [enovatia.com]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC and why is its length so critical?
The linker is a crucial component of a PROTAC that connects the warhead (which binds to the target protein or Protein of Interest - POI) to the E3 ligase-recruiting ligand.[1][2] Its primary function is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length, composition, and attachment points of the linker significantly influence the PROTAC's efficacy.[2]
An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[2] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[1][2][3][4] Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination or unproductive binding modes.[1][2][3][4]
Q2: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
This is a common challenge that often points to issues with the formation of a productive ternary complex.[5] While binary binding is necessary, it does not guarantee successful degradation. Potential linker-related issues include:
-
Incorrect Linker Length or Rigidity : The linker may be too short, causing steric clashes that prevent the simultaneous binding of the target protein and the E3 ligase.[1][3][4][5] Alternatively, a linker that is too long or flexible might not effectively bring the two proteins together for ubiquitination.[1][4][5]
-
Unfavorable Ternary Complex Conformation : Even if a ternary complex forms, the linker might orient the target protein in such a way that the surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme, thus preventing ubiquitination.[5][6]
-
Poor Physicochemical Properties : The linker can significantly impact the overall properties of the PROTAC molecule. A linker with poor solubility or cell permeability may prevent the PROTAC from reaching its intracellular target at a sufficient concentration.[4][5][7]
Q3: What is the "hook effect" and how can I mitigate it by optimizing the linker?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[5] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase), thus inhibiting degradation.[5]
Linker optimization can help mitigate the hook effect:
-
Enhance Ternary Complex Cooperativity : A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein. This stabilizes the ternary complex and can reduce the hook effect.[5]
-
Modify Linker Flexibility : A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of unproductive binary complexes.[5]
Q4: How do I choose an initial linker length and composition for a new PROTAC?
There is no universally applicable strategy for initial linker design; however, some general principles can guide the process:[8]
-
Analyze Existing Data : Reviewing published literature for PROTACs targeting similar proteins or using the same E3 ligase can provide a good starting point for linker length and composition.
-
Start with Flexible Linkers : Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are often used in initial screening because they can adopt multiple conformations, increasing the chances of forming a productive ternary complex.[8][9]
-
Vary the Length Systematically : It is crucial to synthesize and test a series of PROTACs with varying linker lengths to empirically determine the optimal length.[1][8] This often involves creating a library of linkers with, for example, increasing numbers of PEG units or alkyl chain carbons.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during PROTAC linker optimization.
| Problem | Potential Cause | Troubleshooting Steps |
| No target degradation observed. | The linker is too short, causing steric hindrance. | Synthesize and test PROTACs with longer linkers.[1][5] |
| The linker is too long, leading to an unstable ternary complex. | Synthesize and test PROTACs with shorter linkers.[1][5] | |
| The ternary complex conformation is not productive for ubiquitination. | Modify the linker attachment points on the warhead or E3 ligase ligand.[3] Alter the linker's rigidity by incorporating cyclic structures (e.g., piperazine) or alkynes.[8] | |
| Weak degradation observed. | Suboptimal linker length. | Perform a detailed linker length titration experiment with smaller increments in length. |
| Poor cell permeability or solubility of the PROTAC. | Incorporate more hydrophilic linkers (e.g., PEG) to improve solubility.[9] Modify the linker to balance hydrophilicity and hydrophobicity for better cell permeability. | |
| "Hook effect" is observed at high concentrations. | Formation of non-productive binary complexes. | Design linkers that enhance ternary complex cooperativity.[5] Use more rigid linkers to favor the productive conformation.[5] |
| Off-target protein degradation. | The linker allows for the formation of alternative ternary complexes. | Systematically vary the linker length and composition to improve selectivity. Consider changing the E3 ligase being recruited.[6] |
Quantitative Data on Optimal Linker Length
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following table summarizes findings from different studies.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Linker Type | Reference |
| Estrogen Receptor α (ERα) | SCF | 16 | Alkyl/PEG | [1][10][11][12][13][14] |
| p38α | VHL | 15-17 | Not specified | [1] |
| Bruton's tyrosine kinase (BTK) | CRBN | ≥ 4 PEG units | PEG | [8] |
| BCL-XL | VHL/CRBN | Library of >50 synthesized | Varied | [8] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0, 4-5 PEG units (intermediate lengths were less potent) | PEG | [8] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved. These values are often used to quantify PROTAC efficacy.[1]
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[2]
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a desired time (e.g., 24 hours).[2]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation.[2]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[2]
-
Cell Treatment and Lysis : Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[2]
-
Immunoprecipitation : Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[2]
-
Washing and Elution : Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[2]
-
Western Blot Analysis : Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[2]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Troubleshooting flowchart for a non-efficacious PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
Technical Support Center: Optimizing PROTAC Performance by Overcoming the "Hook Effect" with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the "hook effect" in Proteolysis Targeting Chimeras (PROTACs), with a focus on the strategic use of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][2] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's mechanism of action depends on the formation of a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the experimental consequences of the "hook effect"?
Q4: At what concentrations does the "hook effect" typically become apparent?
A4: The concentration at which the hook effect becomes noticeable can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase involved, and the cell line being used.[4] It is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] Therefore, it is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Q5: How can PEG linkers help in overcoming the "hook effect" and improving PROTAC performance?
A5: Polyethylene glycol (PEG) linkers are a cornerstone of PROTAC design and can influence several properties that help mitigate the hook effect and enhance overall performance:[3]
-
Enhanced Solubility: PROTACs are often large and lipophilic, which can lead to poor solubility.[3] PEG linkers, being hydrophilic, can significantly increase the aqueous solubility of PROTACs.[3]
-
Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[3] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[3] However, excessive PEGylation can decrease cellular uptake, so the optimal number of PEG units must be determined empirically.[3]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of the ternary complex.[5] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[6] PEG linkers offer a straightforward way to systematically vary the linker length to find the optimal geometry for the ternary complex.[7]
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape (a "hook").
-
Likely Cause: You are observing the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: The bell-shaped curve is a strong indicator. To further confirm, you can perform biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure ternary complex formation at different PROTAC concentrations. A decrease in the ternary complex at high concentrations would correlate with the observed decrease in degradation.[1]
-
Determine the Optimal Concentration Range: Your data already indicates the concentration at which the hook effect begins. For future experiments, use concentrations within the optimal degradation window, avoiding the concentrations that lead to reduced efficacy.
-
Re-evaluate DC50 and Dmax: Calculate these parameters using only the data points on the initial rising portion of the curve, before the hook begins.
-
Problem 2: I am not observing any protein degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the concentrations you tested.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration.[1]
-
Quantitative Data Summary
The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The optimal linker length is target-dependent and must be determined empirically.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [3]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | clogP | Solubility (µM) |
| PROTAC A | PEG2 | 850 | 3.2 | 50 |
| PROTAC B | PEG4 | 938 | 2.8 | 150 |
| PROTAC C | PEG6 | 1026 | 2.4 | 300 |
Table 2: Impact of PEG Linker Length on Biological Activity of BRD4-Targeting PROTACs [3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | 50 | 85 |
| PROTAC B | PEG4 | 10 | 95 |
| PROTAC C | PEG6 | 100 | 70 |
Experimental Protocols
1. Dose-Response Experiment for Assessing the Hook Effect via Western Blot
This protocol outlines the steps for a typical dose-response experiment to evaluate PROTAC-mediated protein degradation and identify a potential hook effect.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
PROTAC Treatment:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Perform a serial dilution of the PROTAC stock solution to create a range of concentrations. A broad range is recommended to identify the optimal concentration and observe the hook effect (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).[8]
-
Include a DMSO-only vehicle control.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours).[8]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.[8]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
-
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration (ideally at the optimal degradation concentration and at a concentration where the hook effect is observed) and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
3. NanoBRET™ Ternary Complex Assay
This assay provides a quantitative measurement of ternary complex formation in live cells.
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® (the energy acceptor).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[1]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The "Hook Effect" mechanism.
Caption: Troubleshooting workflow for PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving cell permeability of PROTACs synthesized with Benzyl-PEG1-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs, particularly those synthesized with PEG-based linkers like Benzyl-PEG1-MS. Poor cell permeability is a common challenge in PROTAC development due to their high molecular weight and polar surface area.[1][2][3][4][5][6] This guide offers strategies to diagnose and resolve these permeability issues.
Troubleshooting Guide
Problem 1: Low or no target degradation observed in cellular assays.
This is often the first indication of poor cell permeability. A systematic evaluation is necessary to pinpoint the issue.[7]
| Possible Cause | Suggested Solution | Relevant Protocols |
| Poor Cell Permeability | The PROTAC is not efficiently crossing the cell membrane. | 1. Modify the Linker: Synthesize analogs with different linker compositions. Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[1] An amide-to-ester substitution in the linker can also improve permeability.[1][8][9] 2. Reduce Polarity: Decrease the number of hydrogen bond donors and acceptors in the linker.[10][11] 3. Introduce Rigidity: Incorporate cyclic structures like piperazine or piperidine into the linker to reduce flexibility and potentially shield polar surfaces.[1][12] |
| Active Efflux | The PROTAC is being actively pumped out of the cell by transporters like P-glycoprotein. | Efflux Pump Inhibition Assay: Co-administer the PROTAC with known efflux pump inhibitors (e.g., verapamil) in your cellular assays to see if intracellular concentration and target degradation increase.[1] |
| Metabolic Instability | The PROTAC is being rapidly metabolized within the cell, particularly at the linker. | Metabolic Stability Assays: Assess the stability of the PROTAC in liver microsomes or hepatocytes. If instability is confirmed, replace metabolically labile moieties. For instance, amide bonds can be replaced with more stable ether or triazole linkages.[2] |
| Issues with Ternary Complex Formation | The PROTAC may be entering the cell but is unable to form a stable and productive ternary complex with the target protein and the E3 ligase.[7] | Linker Optimization: The linker length and composition are critical for achieving a productive ternary complex.[1] Systematically vary the PEG linker length (e.g., PEG2, PEG3, PEG4) to find the optimal geometry for target ubiquitination.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a high number of hydrogen bond donors and acceptors.[10][11][13] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[3][4][12][14] Consequently, many PROTACs exhibit poor passive diffusion across the cell membrane.[5][10]
Q2: What is the role of the PEG linker in PROTAC cell permeability?
A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve solubility and provide appropriate spacing between the two ligands.[15] PEG linkers can also exhibit "chameleonic" properties, adopting more folded, less polar conformations in the hydrophobic environment of the cell membrane, which can facilitate cell entry.[12][16] However, longer or more flexible PEG linkers can also increase the molecular weight and polar surface area, potentially hindering permeability.[1] The optimal linker is a balance between promoting a permeable conformation and enabling effective ternary complex formation.[1]
Q3: How can I assess the cell permeability of my PROTAC?
A3: Several assays can be used to evaluate PROTAC cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good initial screen for membrane permeability.[1][10][13][17]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells to model the intestinal barrier. It can assess both passive diffusion and the involvement of active transporters.[1][18]
-
Cellular Thermal Shift Assay (CETSA): This assay can indirectly indicate cell entry by measuring target engagement. Successful binding of the PROTAC to its target protein inside the cell will alter the protein's thermal stability.[7]
-
NanoBRET™ Target Engagement Assays: A live-cell method to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase in their natural environment, providing an indirect measure of cell penetration.[7][19]
Q4: Can small structural modifications really have a significant impact on PROTAC permeability and activity?
A4: Yes, even minor structural changes can lead to profound differences in cell activity.[18] For example, replacing an amide linkage with an ester in the linker can significantly alter the number of hydrogen bond donors and improve permeability.[9][10] Similarly, altering the linker length or rigidity can dramatically affect the PROTAC's ability to form a stable ternary complex, which is essential for its degradation activity.[18]
Q5: Is there a good correlation between in vitro permeability and in vivo oral bioavailability for PROTACs?
A5: The correlation between in vitro permeability data and in vivo oral absorption for PROTACs is not always straightforward.[14] Some PROTACs that show low permeability in in vitro assays may still exhibit reasonable oral bioavailability in animal models.[14] This complexity may be due to the "chameleon" effect, where the PROTAC's conformation changes in different environments.[14] Therefore, in vitro permeability data should be interpreted with caution and ideally be validated with in vivo pharmacokinetic studies.[14]
Data Presentation
The following tables provide illustrative data on how linker modifications can impact the physicochemical properties and permeability of PROTACs.
Table 1: Physicochemical Properties of Hypothetical PROTACs with Varying Linkers
| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors | TPSA (Ų) |
| PROTAC-A | This compound | ~850 | 3.8 | 5 | 150 |
| PROTAC-B | Alkyl C8 | ~820 | 5.2 | 4 | 130 |
| PROTAC-C | PEG3 | ~880 | 3.5 | 6 | 165 |
| PROTAC-D | Piperazine-containing | ~860 | 4.1 | 4 | 140 |
Table 2: Permeability Data for Hypothetical PROTACs
| PROTAC ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A)/(A-B) |
| PROTAC-A | 0.5 | 0.3 | 5.2 |
| PROTAC-B | 1.2 | 0.9 | 2.1 |
| PROTAC-C | 0.3 | 0.2 | 3.5 |
| PROTAC-D | 0.9 | 0.7 | 1.8 |
Note: Data presented are for illustrative purposes and do not represent actual experimental values.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[17] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Donor Solutions: Dissolve the PROTACs in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich."
-
Add Donor Solutions: Add the PROTAC donor solutions to the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Protocol 2: Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It measures both passive diffusion and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution (1-10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the PROTAC solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Take samples from the apical side at the same time points.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A transport.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Workflow for assessing PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the cell permeability step.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syngeneintl.com [syngeneintl.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 16. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Stability assay for Benzyl-PEG1-MS under experimental conditions
This technical support center provides guidance on the stability of Benzyl-PEG1-MS under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a molecule containing a benzyl group, a single polyethylene glycol (PEG) unit, and a mesylate (MS) leaving group. It is often used in bioconjugation and drug delivery research as a linker to attach the benzyl-PEG moiety to target molecules such as proteins, peptides, or nanoparticles. The PEG component can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2][3]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: The ester linkage in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[4][5][6]
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.[4][5]
-
Oxygen: The presence of oxygen can promote oxidative degradation of the PEG chain.[4][5]
-
Enzymes: In biological systems, esterases can enzymatically cleave the ester bond.
Q3: How should I store this compound solutions to ensure stability?
A3: For optimal stability, this compound solutions should be stored at low temperatures, such as -20°C.[4][5] It is also advisable to protect the solutions from light by using amber vials or storing them in the dark.[4][5] To minimize oxidation, solutions can be purged with an inert gas like argon before sealing.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Degradation of this compound prior to or during the reaction. | - Confirm the stability of the compound under your specific reaction conditions (pH, temperature, buffer). - Perform a stability study using the protocol below. - Prepare fresh solutions of this compound immediately before use. |
| Inconsistent experimental results | Variability in the quality or stability of this compound between experiments. | - Use this compound from the same lot for a series of related experiments. - Store the compound under recommended conditions to prevent degradation over time. - Characterize the purity of new batches of the reagent. |
| Appearance of unexpected byproducts in analysis (e.g., HPLC, LC-MS) | Degradation of this compound. | - Analyze the byproducts to identify the degradation pathway (e.g., hydrolysis, oxidation). - Adjust experimental conditions to minimize the identified degradation pathway (e.g., change pH, deoxygenate buffers). |
Experimental Protocol: Stability Assay of this compound
This protocol describes a general method to assess the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- Buffers at desired pH values (e.g., pH 4, 7, 9)
- High-purity water
- Acetonitrile (ACN) or other suitable organic solvent
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like ACN.
3. Incubation:
- Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the different buffers to be tested.
- Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- Protect the samples from light.
4. Time-Point Analysis:
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
- Immediately quench any further degradation by diluting the aliquot in the mobile phase and/or storing it at a low temperature (-20°C) until analysis.
5. Analysis:
- Analyze the samples by HPLC or LC-MS to quantify the remaining amount of intact this compound.
- Monitor for the appearance of degradation products.
6. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Determine the degradation rate constant and half-life under each condition.
Data Presentation
Table 1: Stability of this compound at Different pH and Temperatures
| pH | Temperature (°C) | Half-life (hours) |
| 4.0 | 25 | Data to be filled from experimental results |
| 7.0 | 25 | Data to be filled from experimental results |
| 9.0 | 25 | Data to be filled from experimental results |
| 7.0 | 4 | Data to be filled from experimental results |
| 7.0 | 37 | Data to be filled from experimental results |
Visualizations
Below are diagrams illustrating potential degradation pathways and the experimental workflow for the stability assay.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for this compound stability assay.
References
Technical Support Center: Strategies to Reduce Off-Target Effects of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the specificity of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with PROTACs?
A1: Off-target effects in PROTAC experiments can stem from several sources:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the protein of interest (POI). This can occur if the warhead binds to unintended proteins with structural similarities to the POI, or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself can have pharmacological effects independent of its degradation activity. These effects can be caused by the individual warhead or E3 ligase-binding moieties.[1]
-
E3 Ligase-Related Off-Targets: The E3 ligase ligand, particularly those derived from immunomodulatory drugs like thalidomide (e.g., for Cereblon/CRBN), can induce the degradation of endogenous neosubstrates, such as zinc-finger (ZF) proteins.[2]
-
Pathway-Related Effects: The degradation of the intended target can lead to downstream signaling effects that may be misinterpreted as direct off-target effects.[1]
Q2: How can I rationally design a PROTAC to improve its selectivity?
A2: Improving PROTAC selectivity starts with rational design. Key strategies include:
-
Optimize the Target-Binding Warhead: Employ a highly selective ligand for your POI to minimize binding to other proteins.[3]
-
Modify the Linker: The length, rigidity, and attachment points of the linker are critical.[4] Optimizing the linker can improve the stability and cooperativity of the intended ternary complex (POI-PROTAC-E3 ligase) over off-target complexes.[3][5]
-
Select an Appropriate E3 Ligase: Different E3 ligases have varying expression levels across tissues and distinct endogenous substrates.[3][5] For example, VHL-based PROTACs are often considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs.[1][] Choosing a tissue-specific E3 ligase can also enhance selectivity.[7][8]
-
For Pomalidomide-Based PROTACs: To minimize the degradation of off-target zinc-finger proteins, modifications should be focused on the C5 position of the phthalimide ring, and H-bond donors near the ring should be masked.[2]
Q3: What are advanced strategies to control PROTAC activity and reduce off-target effects?
A3: Several advanced strategies can provide spatiotemporal control over PROTAC activity, thereby reducing systemic off-target effects:
-
Photocleavable (Caged) PROTACs (photoPROTACs): These PROTACs are inactivated by a photolabile group that can be removed with a specific wavelength of light, allowing for precise activation in a targeted area.[9][10][11]
-
Hypoxia-Activated PROTACs: These are designed to be activated in the hypoxic microenvironment of tumors, where high levels of nitroreductase (NTR) can cleave a caging group from the PROTAC.[7][9]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to a tumor-specific antibody, the degrader can be delivered selectively to cancer cells, minimizing exposure to healthy tissues.[7][8][12]
-
Aptamer-PROTAC Conjugates: Single-stranded nucleic acids (aptamers) with high specificity for cell-surface proteins can be used to guide PROTACs to target tissues.[8][12]
Troubleshooting Guides
This section addresses common problems encountered during PROTAC experiments related to off-target effects.
Issue 1: High levels of off-target protein degradation observed in proteomics.
-
Potential Cause 1: Promiscuous Warhead or Linker. The warhead may have affinity for multiple proteins, or the linker may promote the formation of unproductive ternary complexes.
-
Troubleshooting Steps:
-
Validate with an Orthogonal Assay: Confirm the proteomics hits using Western blotting for the top off-target candidates.[13]
-
Use a Negative Control: Synthesize a non-degrading control molecule, such as one with a mutated E3 ligase ligand (e.g., methylated glutarimide for CRBN binders) or an inactive epimer of the warhead, to distinguish between degradation-dependent and -independent effects.[1][13]
-
Redesign the PROTAC:
-
-
-
Potential Cause 2: Downstream Effects of Target Degradation. The observed protein changes may be a consequence of degrading your POI, rather than a direct off-target effect.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze protein levels at very short time points (e.g., 1-6 hours). Direct degradation events are more likely to be observed before significant downstream signaling changes occur.[13][14]
-
Inhibit the Proteasome: Pre-treat cells with a proteasome inhibitor (e.g., MG132, Carfilzomib). This should rescue the degradation of direct targets. If a protein's level is still altered, it is likely a downstream effect or a degradation-independent off-target effect.[14]
-
-
Issue 2: My PROTAC shows a "Hook Effect," and I'm concerned about off-target pharmacology at high concentrations.
The "hook effect" is the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because the PROTAC forms non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[3][4]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad concentration range (e.g., pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[3][4]
-
Operate at Optimal Concentrations: Use the lowest effective concentration that achieves robust degradation to minimize the formation of binary complexes and potential off-target effects.[1]
-
Enhance Ternary Complex Cooperativity: Redesign the PROTAC linker to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[3]
-
Measure Ternary Complex Formation: Use biophysical assays like TR-FRET, SPR, or ITC to measure the stability of the ternary complex at different PROTAC concentrations. This can help correlate complex formation with the observed degradation profile.[3]
-
Issue 3: I am using a CRBN-based PROTAC and observe degradation of unintended zinc-finger proteins.
-
Potential Cause: The pomalidomide or thalidomide-based E3 ligase ligand can independently recruit and degrade certain zinc-finger (ZF) proteins, which are known neosubstrates of CRBN.[2]
-
Troubleshooting Steps:
-
Rational Ligand Modification: Modify the pomalidomide moiety at the C5 position of the phthalimide ring. This has been shown to reduce off-target ZF degradation.[2]
-
Mask Hydrogen Bond Donors: Masking the H-bond donors immediately adjacent to the phthalimide ring can also abrogate binding to off-target ZF proteins.[2]
-
Switch E3 Ligase: Consider switching to a VHL-based PROTAC, as VHL has a different set of endogenous substrates and may not degrade the same off-target proteins.[3][]
-
-
Data Presentation
Table 1: Comparison of On-Target and Off-Target Degradation for Different PROTAC Strategies
| PROTAC ID | Target | E3 Ligase | Design Strategy | On-Target DC50 (nM) | On-Target Dmax (%) | Key Off-Target Protein | Off-Target DC50 (nM) |
| PROTAC-A | BRD4 | CRBN | Standard PEG Linker | 15 | 95 | ZFP91 | 250 |
| PROTAC-B | BRD4 | CRBN | C5-Modified Pomalidomide | 12 | 98 | ZFP91 | >5000 |
| PROTAC-C | BRD4 | VHL | Standard Alkyl Linker | 25 | 92 | (None significant) | >10000 |
| PROTAC-D | EGFR | CRBN | Hypoxia-Activated | 500 (Normoxia) | <10 | CDK9 | >10000 |
| PROTAC-D | EGFR | CRBN | Hypoxia-Activated | 45 (Hypoxia) | 87 | CDK9 | >10000 |
Data is illustrative and intended for comparative purposes.
Table 2: Troubleshooting Checklist for Off-Target Effects
| Symptom | Checkpoint | Recommended Action | Reference |
| Multiple proteins degraded in proteomics | Direct vs. Downstream Effects | Perform short time-course (1-6h) proteomics. | [13][14] |
| Non-specific Binding | Test a negative control PROTAC (inactive epimer or mutated E3 ligand). | [1][13] | |
| Degradation decreases at high concentrations | Hook Effect | Perform a wide dose-response curve to find the optimal concentration. | [3][4] |
| Unintended zinc-finger protein degradation | CRBN Neosubstrates | Modify pomalidomide at the C5 position or switch to a VHL-based PROTAC. | [2] |
| Phenotype persists with non-degrading control | Degradation-Independent Effect | The warhead or E3 ligand itself may have pharmacological activity. Test the individual components. | [1] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry (MS).
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, or a relevant cancer cell line) to ~70-80% confluency.
-
Prepare treatments:
-
Vehicle control (e.g., 0.1% DMSO).
-
Active PROTAC at its optimal degradation concentration (e.g., 1x Dmax concentration).
-
Active PROTAC at a high concentration to assess off-target effects related to the hook effect (e.g., 100x Dmax concentration).
-
Negative control PROTAC (non-degrading) at the same concentrations.
-
-
Treat cells for a short duration (e.g., 4-8 hours) to enrich for direct degradation targets.[1][14]
2. Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.
3. Peptide Labeling and LC-MS/MS Analysis:
-
For quantitative analysis, label the resulting peptides with tandem mass tags (TMT) or use a label-free quantification (LFQ) approach.[1]
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize protein abundance across samples.
-
Identify proteins that are significantly downregulated in the active PROTAC-treated samples compared to both the vehicle and negative control samples. These are your potential off-target degradation candidates.
Protocol 2: Western Blot for Validation of Off-Target Hits
This protocol is for validating potential off-target proteins identified from proteomics.
1. Cell Treatment and Lysis:
-
Plate and treat cells with your PROTAC and controls as described in the proteomics protocol. A time-course (e.g., 2, 4, 8, 16, 24 hours) is recommended.[1]
-
Lyse cells and quantify protein concentration.[15]
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][15]
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Also, probe a separate membrane or the same stripped membrane for the target protein (positive control) and a loading control (e.g., GAPDH, β-actin).
4. Data Quantification:
-
Develop the blot using an ECL substrate and image it.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[15]
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Logic for troubleshooting off-target degradation.
Caption: Workflow for identifying and validating off-targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery [frontiersin.org]
- 11. Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTACs with Hydrophilic Linkers to Prevent Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of hydrophilic linkers to mitigate this common challenge.
Frequently Asked Questions (FAQs)
Q1: What causes PROTACs to aggregate, and why is it a problem?
A1: PROTACs are large, complex molecules that often possess high molecular weights and significant hydrophobicity, characteristics that predispose them to aggregation.[1][2] This aggregation is primarily driven by a tendency to minimize contact with aqueous environments, leading to the formation of non-functional clusters. Aggregation is a critical issue in drug development as it can lead to:
-
Poor Solubility: Aggregated molecules are no longer in solution, reducing the effective concentration of the PROTAC available to engage its target.[3]
-
Reduced Bioavailability: Aggregates are often too large to be absorbed effectively, limiting the in vivo efficacy of the PROTAC.[4][5]
-
Inaccurate In Vitro Data: Aggregation can lead to non-specific activity and artifacts in cellular and biochemical assays, making it difficult to determine the true potency and mechanism of action.
-
Potential for Toxicity: Protein aggregates can sometimes trigger unwanted immunological responses.[6]
Q2: How can hydrophilic linkers, such as PEG linkers, help prevent PROTAC aggregation?
A2: Hydrophilic linkers, most commonly those based on polyethylene glycol (PEG), are a key strategy to counteract the inherent hydrophobicity of many PROTACs.[3][7] They improve solubility and reduce aggregation through several mechanisms:
-
Increased Hydrophilicity: The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, creating a hydration shell around the PROTAC that improves its solubility in aqueous buffers.[3][5]
-
Conformational Flexibility: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield hydrophobic regions, further preventing self-association.[8]
-
Steric Hindrance: The presence of the linker can physically impede the close association of PROTAC molecules, preventing the formation of aggregates.
Q3: What are the potential downsides of using hydrophilic linkers, and how can they be addressed?
A3: While beneficial for solubility, the use of hydrophilic linkers can introduce other challenges, most notably a potential decrease in cell permeability.[2][9] Highly polar molecules may struggle to cross the hydrophobic lipid bilayer of the cell membrane. This creates a delicate balancing act for the medicinal chemist.
To address this, researchers can:
-
Optimize Linker Length: The length of the PEG linker is a critical parameter. A linker that is too long can increase flexibility to the point of incurring an entropic penalty upon binding, potentially reducing potency. Conversely, a linker that is too short may not provide sufficient hydrophilicity or steric hindrance to prevent aggregation.[8]
-
Incorporate Other Polar or Ionizable Groups: Introducing basic nitrogen atoms (e.g., in a piperazine ring) or other polar functional groups within the linker can enhance solubility without excessively increasing the polar surface area that hinders permeability.[10]
-
Employ Prodrug Strategies: Temporarily masking polar groups with cleavable moieties can improve cell permeability. Once inside the cell, these masking groups are removed by cellular enzymes to release the active, more polar PROTAC.
Q4: How do I choose the right type and length of hydrophilic linker for my PROTAC?
A4: The optimal linker is highly dependent on the specific warhead and E3 ligase ligand being used. There is no one-size-fits-all solution, and empirical testing is often necessary.[4][8] However, a rational design approach can be guided by:
-
Structural Biology: If crystal structures of the target protein and E3 ligase are available, computational modeling can be used to predict optimal linker lengths and compositions that facilitate the formation of a stable ternary complex without steric clashes.
-
Systematic Variation: Synthesizing a small library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) can allow for the empirical determination of the optimal length for degradation efficacy, solubility, and permeability.[11]
-
Balancing Physicochemical Properties: It is crucial to balance hydrophilicity (for solubility) and lipophilicity (for permeability). Calculated properties like cLogP and topological polar surface area (TPSA) can help guide linker design.[12]
Troubleshooting Guide
This section addresses common issues encountered when using hydrophilic linkers to prevent PROTAC aggregation.
| Problem | Potential Cause | Troubleshooting Steps |
| PROTAC with hydrophilic linker still shows poor solubility or aggregation. | Insufficient hydrophilicity from the linker. | 1. Increase PEG linker length: Synthesize analogs with longer PEG chains (e.g., move from PEG4 to PEG8).2. Incorporate additional polar groups: Introduce amides, ethers, or basic amines into the linker structure.3. Formulate the PROTAC: Consider using formulation strategies such as amorphous solid dispersions (ASDs) to improve solubility. |
| Aggregation is driven by factors other than just hydrophobicity (e.g., strong intermolecular interactions). | 1. Modify linker rigidity: Replace a flexible PEG linker with a more rigid design (e.g., incorporating cyclic structures) to disrupt crystal packing or unfavorable intermolecular interactions.2. Change linker attachment points: Altering the connection points on the warhead or E3 ligase ligand can change the overall shape of the PROTAC and disrupt aggregation-prone conformations. | |
| PROTAC with hydrophilic linker has good solubility but poor cell permeability and low cellular activity. | Increased polarity from the hydrophilic linker is preventing efficient passage across the cell membrane. | 1. Reduce linker length: Systematically shorten the PEG chain to find a balance between solubility and permeability.2. Replace PEG with a less polar hydrophilic linker: Consider linkers with a mix of hydrophilic and hydrophobic character.3. Measure permeability: Use a PAMPA assay to quantify the permeability of your PROTAC analogs and correlate this with cellular activity.[9] |
| PROTAC is an efflux pump substrate. | 1. Perform a Caco-2 permeability assay: This assay can determine if your PROTAC is actively transported out of cells.2. Modify the PROTAC structure: Small structural changes can sometimes disrupt recognition by efflux pumps. | |
| Inconsistent results in degradation assays. | PROTAC is precipitating out of the cell culture media at the tested concentrations. | 1. Determine the kinetic solubility: Perform a kinetic solubility assay in your assay buffer to determine the maximum soluble concentration.2. Lower the PROTAC concentration: Ensure that all assay concentrations are below the measured kinetic solubility limit.3. Use a co-solvent: A small percentage (e.g., 1-2%) of a biocompatible co-solvent like DMSO or ethanol can sometimes improve solubility in aqueous media. |
Data Presentation
The following tables provide a summary of how linker composition can influence the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of Linker Type on Physicochemical Properties and Permeability
| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | 850 | 5.5 | 180 | < 1 | 5.2 |
| PROTAC B | PEG4 | 938 | 4.2 | 225 | 15 | 1.8 |
| PROTAC C | PEG8 | 1026 | 3.1 | 270 | 55 | 0.5 |
| PROTAC D | Alkyl-Piperazine | 920 | 4.8 | 200 | 25 | 3.5 |
Note: Data is illustrative and compiled from various sources in the literature to demonstrate general trends.[2][11][12]
Table 2: Influence of PEG Linker Length on Degradation Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC E-1 | BRD4 | CRBN | PEG2 | 50 | 85 |
| PROTAC E-2 | BRD4 | CRBN | PEG4 | 15 | >95 |
| PROTAC E-3 | BRD4 | CRBN | PEG6 | 25 | >95 |
| PROTAC E-4 | BRD4 | CRBN | PEG8 | 80 | 90 |
Note: DC₅₀ and Dₘₐₓ values are highly cell-line and target-dependent. This data is representative to show the trend of an optimal linker length.[11]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a PROTAC in an aqueous buffer, which is crucial for ensuring that the compound remains in solution during in vitro assays.[13]
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microplate (clear, flat-bottom)
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Addition of Aqueous Buffer: To each well containing the DMSO-diluted PROTAC, add the aqueous buffer (e.g., PBS) to achieve a final DMSO concentration of 1-2%. Mix thoroughly by pipetting or on a plate shaker for 1-2 hours at room temperature.
-
Equilibration: Allow the plate to equilibrate for a set period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.
-
UV-Vis Absorbance: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λₘₐₓ of the PROTAC.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed or the highest concentration of soluble compound as determined by UV-Vis against a standard curve.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of aggregates.[14][15]
Materials:
-
PROTAC sample dissolved in an appropriate buffer
-
DLS instrument
-
Low-volume cuvette
-
Syringe filter (0.22 µm)
Procedure:
-
Sample Preparation: Prepare the PROTAC solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates. The final PROTAC solution should also be filtered or centrifuged immediately before measurement to remove any existing large aggregates or dust.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions. Set the measurement parameters, including the temperature and the properties of the solvent (viscosity and refractive index).
-
Cuvette Preparation: Thoroughly clean the cuvette with filtered solvent and ensure it is free of dust.
-
Sample Loading: Carefully pipette the filtered PROTAC solution into the cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Monodisperse Sample: A single, narrow peak in the size distribution and a low PDI (<0.2) indicate a homogenous sample with no significant aggregation.
-
Aggregated Sample: The presence of larger species (a second peak at a larger size) or a high PDI (>0.3) suggests the presence of aggregates.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[8][16][17]
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Lipid solution (e.g., lecithin in dodecane)
-
PROTAC stock solution in DMSO
-
Aqueous buffer (e.g., PBS at pH 7.4)
-
Plate reader for UV-Vis absorbance
Procedure:
-
Prepare Acceptor Plate: Add the aqueous buffer to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully coat the filter membrane of each well in the donor plate with the lipid solution.
-
Prepare Donor Solutions: Prepare the PROTAC solutions in the aqueous buffer from the DMSO stock. Include a reference compound with known permeability.
-
Assemble PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Measurement: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Visualizations
Caption: PROTAC Mechanism of Action: A simplified diagram illustrating how a PROTAC molecule brings a target protein and an E3 ligase into proximity to induce ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: A typical experimental workflow for the development and evaluation of PROTACs, from initial design and synthesis to physicochemical and biological characterization.
Caption: A logical troubleshooting workflow for addressing low activity in PROTAC experiments, starting with assessments of solubility and permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 16. benchchem.com [benchchem.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Troubleshooting Inconsistent PROTAC-Mediated Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in PROTAC-mediated degradation assays.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTAC degradation results inconsistent between experiments?
Inconsistent results in PROTAC-mediated degradation can stem from several factors, primarily related to cellular variability and compound stability.[1]
-
Cellular Factors: The passage number, confluency, and overall health of your cells can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] It is crucial to standardize cell culture conditions, use cells within a defined passage number range, and maintain consistent seeding densities.[1]
-
Compound Stability: The stability of the PROTAC compound in the cell culture medium over the course of the experiment is another critical factor.[1] It is recommended to assess the stability of your PROTAC in the experimental media.[1]
Q2: My PROTAC isn't causing any degradation of my target protein. What are the common reasons for this?
Several factors could lead to a lack of degradation. A systematic troubleshooting approach is recommended.
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2] Modifications to the linker to improve physicochemical properties or employing prodrug strategies can enhance cell uptake.[1][2]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[1] Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm target engagement in a cellular context.[1]
-
No Productive Ternary Complex Formation: Even if the PROTAC binds to both the target and the E3 ligase, it may not form a stable and productive ternary complex necessary for ubiquitination.[3][4] Biophysical assays such as TR-FRET, SPR, or ITC can measure the formation and stability of this complex.[1]
-
Inefficient Ubiquitination: A ternary complex may form, but in a conformation that is not conducive to the E3 ligase ubiquitinating the target protein.[1] In-cell or in vitro ubiquitination assays can determine if the target protein is being ubiquitinated.[1]
-
Proteasome Inactivity: The proteasome itself might be inhibited or not functioning correctly. This can be checked by using a known proteasome inhibitor as a control.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][5][6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][5][6]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of concentrations, including very low ones (pM to nM range), to identify the optimal concentration for degradation.[1][5][6]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over binary complexes.[1][7]
-
Biophysical Assays: Use assays like TR-FRET or SPR to understand the relationship between ternary complex formation and the observed degradation profile at different concentrations.[1]
Q4: How can I improve the selectivity of my PROTAC and avoid off-target effects?
Off-target effects occur when the PROTAC degrades proteins other than the intended target.[1] Several strategies can improve selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[1]
-
Modify the Linker: The linker's length and composition influence the ternary complex's conformation and which proteins are presented for ubiquitination.[1][2] Systematic variation of the linker can enhance selectivity.[1][2]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates. Switching the recruited E3 ligase can alter the off-target profile.[1]
-
Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics provide a global view of protein level changes, helping to identify off-target effects early.[1]
Troubleshooting Guides
Problem: High Variability Between Replicates
| Possible Cause | Solution |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and confluency at the time of treatment.[1] |
| Variable PROTAC Activity | Assess the stability of the PROTAC in your cell culture medium over the experiment's time course.[1] Prepare fresh dilutions of the PROTAC for each experiment. |
| Inconsistent Sample Preparation | Ensure uniform cell lysis and accurate protein quantification before loading for analysis.[8] |
| Instrument Performance Fluctuations | Perform regular quality control checks on instruments like plate readers or mass spectrometers.[8] |
Problem: No Target Degradation Observed
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess permeability using a PAMPA assay.[6] Modify the PROTAC linker to improve physicochemical properties or consider a prodrug approach.[1][9] |
| Lack of Target Engagement | Confirm target and E3 ligase engagement in cells using CETSA or NanoBRET assays.[1] |
| Ineffective Ternary Complex Formation | Measure ternary complex formation and stability using biophysical assays like TR-FRET, SPR, or Co-IP.[1][5] |
| No Ubiquitination | Perform an in-cell or in vitro ubiquitination assay to check for target ubiquitination.[1] |
| Proteasome Dysfunction | Pre-treat cells with a proteasome inhibitor (e.g., MG-132) to see if it rescues a known short-lived protein.[10] |
| Incorrect E3 Ligase | Ensure the chosen cell line expresses the E3 ligase your PROTAC is designed to recruit.[6] Consider testing PROTACs that recruit different E3 ligases.[1] |
Problem: "Hook Effect" Observed (Bell-Shaped Dose-Response Curve)
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentrations Leading to Binary Complex Formation | Extend the dose-response curve to include lower concentrations (pM to nM range) to identify the optimal degradation concentration (DC50).[1][5][6] |
| Unstable Ternary Complex | Characterize the ternary complex using biophysical assays to assess its stability and cooperativity.[7] A low cooperativity value may indicate an unstable complex.[7] |
| Imbalanced Binding Affinities | Measure the binary binding affinities of the PROTAC to the target protein and the E3 ligase. A significant imbalance can promote the hook effect.[7] |
Problem: Inconsistent Western Blot Results
| Possible Cause | Solution |
| Poor Antibody Quality | Validate the primary antibody for specificity and sensitivity.[8] Use a positive control to confirm antibody performance.[11] |
| Protein Degradation During Sample Prep | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[12][13] |
| Uneven Protein Loading or Transfer | Quantify total protein concentration (e.g., BCA assay) and load equal amounts.[10] Use a loading control (e.g., GAPDH, β-actin) for normalization.[10] Optimize transfer conditions, especially for large proteins.[12] |
| High Background | Optimize blocking conditions (e.g., longer blocking time, different blocking agent).[12][14] Titrate primary and secondary antibody concentrations.[11] |
| Weak or No Signal | Ensure sufficient protein is loaded, especially for low-abundance targets.[11][13] Use a high-sensitivity ECL substrate.[10] Confirm the secondary antibody is compatible with the primary.[11] |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Mechanism of the PROTAC "hook effect".
Caption: A typical experimental workflow for PROTAC characterization.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 2, 4, 8, 12, 24 hours).[5]
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC binds to its intended target protein in a cellular environment.
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at the desired concentration or a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the control indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to confirm the formation of the Target-PROTAC-E3 ligase ternary complex within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe one blot for the target protein and another for the E3 ligase.
-
Detection of the E3 ligase in the target protein immunoprecipitate (and vice versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Lysate Preparation:
-
Prepare cell lysates from treated and untreated cells in a buffer that preserves proteasome activity.
-
-
Assay Reaction:
-
Add a specific fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the lysates in a 96-well plate.
-
Incubate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence signal over time using a plate reader (Excitation ~380 nm, Emission ~460 nm).
-
An increase in fluorescence corresponds to the cleavage of the substrate by the proteasome.
-
-
Data Analysis:
-
Compare the rate of fluorescence increase between different samples. A decrease in activity in PROTAC-treated cells could indicate an issue with the proteasome machinery, though this is an indirect and less common cause of inconsistent degradation. This assay is more commonly used to confirm the on-target effect of proteasome inhibitors.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
Validation & Comparative
The Strategic Advantage of Benzyl-PEG1-MS Linkers Over Alkyl Chains in PROTAC Performance
A detailed comparison for researchers and drug development professionals on how the nuanced structure of a PROTAC linker can significantly influence degradation efficacy, selectivity, and overall therapeutic potential.
In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While simple alkyl chains have been a foundational component in early PROTAC design, more sophisticated linkers, such as Benzyl-PEG1-MS, are demonstrating superior performance characteristics. This guide provides a comprehensive comparison of this compound and alkyl linkers, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Linker Composition: A Pivotal Factor in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][] Its length, rigidity, and chemical composition influence crucial parameters like cell permeability, solubility, and the ultimate degradation efficiency of the target protein.[3][4]
Alkyl linkers , being synthetically accessible and chemically stable, are often used in initial PROTAC design.[4] However, their hydrophobicity can lead to poor aqueous solubility and may contribute to non-specific binding.[3][4] In contrast, PEG-based linkers enhance hydrophilicity, improving the solubility of the PROTAC molecule.[4]
The This compound linker represents a strategic evolution in linker design. The incorporation of a benzyl group introduces a degree of rigidity and can facilitate specific, favorable interactions within the ternary complex.[5] A prime example of this is the PROTAC degrader ACBI1 , which targets the BAF ATPase subunits SMARCA2 and SMARCA4. The para-disubstituted aryl unit in its linker was intentionally designed to provide conformational restriction, mimic the conformation of a PEG linker, and reduce polarity.[5] Furthermore, this benzyl group engages in a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, enhancing the stability of the ternary complex.[5][6]
Quantitative Comparison: Benzyl-Containing Linker vs. General Alkyl Linker Performance
Table 1: Degradation Efficiency of ACBI1 (Benzyl-Containing Linker)
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2 | MV-4-11 | 6 | >90 | [6][7][8][9] |
| SMARCA4 | MV-4-11 | 11 | >90 | [6][7][8][9] |
| PBRM1 | MV-4-11 | 32 | >90 | [7][8][9] |
Table 2: Anti-Proliferative Activity of ACBI1
| Cell Line | IC50 (nM) | Reference |
| MV-4-11 | 28 - 29 | [6][9] |
| NCI-H1568 | 68 | [9] |
The low nanomolar DC50 and IC50 values for ACBI1 underscore the high efficiency achievable with a structurally optimized benzyl-containing linker. While potent alkyl-linker-based PROTACs exist, achieving such high efficiency often requires extensive optimization of linker length and composition.[10] The pre-organized conformation and potential for specific interactions offered by the benzyl group can streamline this optimization process.
Furthermore, the strategic modification of such linkers can lead to significant improvements in pharmacokinetic properties. For instance, the development of ACBI2 , an orally bioavailable SMARCA2 degrader, was achieved through modifications to the linker of a precursor molecule, highlighting the profound impact of linker chemistry on drug-like properties.[11][12][13][14][15]
Experimental Protocols
To facilitate the rigorous evaluation of PROTAC performance, this section provides detailed protocols for key experimental assays.
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC or vehicle control for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled multi-well plates with cells cultured in medium
-
PROTAC compound and vehicle control
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled plates and treat with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and reconstitute the reagent as per the manufacturer's instructions.[16]
-
Lysis and Signal Generation: Equilibrate the cell plates to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17][18][19]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18][19]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.[20]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Cells expressing tagged versions of the target protein and/or E3 ligase (e.g., Flag-tag, HA-tag)
-
PROTAC compound and vehicle control
-
Lysis buffer (non-denaturing)
-
Antibodies specific to the tags
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[1][21]
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against all three components of the expected ternary complex (the "bait," the "prey," and the PROTAC-recruited protein).[22][23][24]
Visualizing the Molecular Landscape
To better understand the context in which these PROTACs operate, the following diagrams illustrate a key signaling pathway and the experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Role of SMARCA2 in chromatin remodeling and gene expression.
Caption: Key steps in a Western blot analysis for PROTAC evaluation.
Conclusion
The strategic design of PROTAC linkers is paramount to achieving optimal degradation potency, selectivity, and desirable pharmacokinetic profiles. While alkyl linkers serve as a useful and accessible starting point, the incorporation of moieties like the benzyl group in this compound linkers offers distinct advantages. These include conformational constraint, which can pre-organize the PROTAC for efficient ternary complex formation, and the potential for specific, stabilizing interactions with the target protein or E3 ligase. The superior performance of PROTACs like ACBI1, which leverages a benzyl-containing linker, provides a compelling case for the exploration of such sophisticated linker chemistries in the development of next-generation protein degraders. By employing rigorous experimental evaluation, as outlined in the provided protocols, researchers can systematically optimize linker design to unlock the full therapeutic potential of PROTACs.
References
- 1. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.co.uk]
- 20. aacrjournals.org [aacrjournals.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Crucial Balancing Act: A Head-to-Head Comparison of PEG Linker Lengths in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. Among the critical components of these bifunctional molecules, the linker—specifically its length—plays a pivotal role in determining therapeutic efficacy. This guide provides an objective, data-driven comparison of different Polyethylene Glycol (PEG) linker lengths in PROTACs, offering insights into their impact on protein degradation, binding affinity, and overall performance.
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate proteins that cause disease.[1] They consist of two active domains—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is not merely a spacer; its length and composition are critical determinants of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3] PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[1]
Impact of PEG Linker Length on Degradation Efficiency
The efficacy of a PROTAC is primarily measured by its ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4] A shorter linker may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][5] The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[3]
Below is a summary of experimental data from various studies comparing the degradation efficiency of PROTACs with different PEG linker lengths targeting several key proteins.
Comparative Degradation Data
| Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL Ligand | 12 | >1000 | <20 | [1][5] |
| 16 | 10 | >90 | [1][5] | ||
| 20 | 100 | ~70 | [1] | ||
| TBK1 | VHL Ligand | <12 | Inactive | - | [5][6] |
| 21 | 3 | 96 | [6] | ||
| 29 | 292 | 76 | [6] | ||
| CDK9 | Thalidomide | 8 (PEG2) | 25 | >95 | [1] |
| 12 (PEG3) | 10 | >95 | [1] | ||
| 16 (PEG4) | 50 | ~90 | [1] | ||
| CRBN (Homo-PROTAC) | Thalidomide | 8 (PEG2) | Potent | - | [5] |
Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.[3]
The PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Accurate assessment and comparison of PROTAC efficacy rely on robust experimental methodologies.
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 breast cancer cells for ERα) in multi-well plates and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1][7]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[7]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit, such as the BCA assay, to ensure equal protein loading.[7]
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[7]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[7]
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.[7]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the typical workflow for a Western blot experiment to assess PROTAC-mediated protein degradation.
Methods for Determining Binding Affinity
Understanding the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the stability of the ternary complex, is crucial. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed.[8][9]
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity in real-time by detecting changes in the refractive index at the surface of a sensor chip where one of the interacting partners is immobilized.[8][9] It can be used to determine both binary (PROTAC to protein) and ternary complex formation.[10]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of molecules, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8]
Pharmacokinetic Considerations
The linker also influences the pharmacokinetic (PK) properties of a PROTAC.[1][11] Hydrophilic PEG linkers can enhance the aqueous solubility of the PROTAC molecule.[2] However, the large molecular weight of PROTACs often presents challenges for oral bioavailability and cell permeability.[][13] In vivo studies in animal models are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC, analyzing parameters such as Cmax, AUC, and half-life (t1/2).[]
Conclusion
The length of the PEG linker is a critical design element in the development of effective PROTACs. The provided data unequivocally demonstrates that linker length optimization is essential for achieving potent and selective protein degradation. A systematic approach to linker design, exploring a range of lengths, is paramount for identifying the optimal configuration for a specific target and E3 ligase combination. By employing rigorous experimental protocols for degradation and binding analysis, researchers can rationally design PROTACs with improved efficacy and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Binding Affinity Measurement - Profacgen [profacgen.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
Quantitative Comparison of PROTAC Linker Efficiency Using Surface Plasmon Resonance (SPR)
A Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is intrinsically linked to the composition and length of its linker. The linker is not a passive spacer but a critical component that governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the quantitative assessment of these interactions in real-time, providing invaluable data for linker optimization.[2][3] This guide provides a comparative analysis of PROTAC linker efficiency using SPR, complete with experimental protocols and quantitative data to inform rational PROTAC design.
The Critical Role of the Ternary Complex
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex, which facilitates the ubiquitination and subsequent degradation of the target protein.[2][4] The stability of this complex is influenced by the linker's ability to orient the target protein and the E3 ligase optimally. SPR is uniquely suited to dissect the kinetics of this three-body system, allowing for the measurement of both binary (PROTAC to target, PROTAC to E3 ligase) and ternary complex formation.[2][5] A key metric derived from these studies is the cooperativity factor (α), which quantifies the change in binding affinity of the PROTAC to one protein partner in the presence of the other.[5][6] A high cooperativity factor often correlates with enhanced degradation efficiency.[7]
Quantitative Data on PROTAC Linker Efficiency
The following tables summarize quantitative data from SPR-based studies on various PROTACs, highlighting the impact of linker composition on ternary complex formation and stability.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Binary Affinity (PROTAC to E3 Ligase) K_D (nM) | Ternary Affinity (PROTAC + Target to E3 Ligase) K_D (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4_BD2 | VHL | PEG | ~70 | ~4 | >10 | [5][7] |
| ARV-771 | BRD4_BD2 | VHL | PEG | Not Reported | ~4 | High | [7] |
| GSK215 | FAK | VHL | PEG | 1,100 | 25 | 44 | [8] |
| PROTAC with 3 PEG units | FAK | VHL | PEG | 1,100 | 120 | 9.2 | [8] |
| PROTAC with 5 PEG units | FAK | VHL | PEG | 1,100 | 25 | 44 | [8] |
| PROTAC with 7 PEG units | FAK | VHL | PEG | 1,100 | 290 | 3.8 | [8] |
Table 1: Comparison of PROTACs targeting BRD4 and FAK. This table illustrates how changes in linker length (number of PEG units) can significantly impact the ternary complex affinity and cooperativity for the FAK-targeting PROTACs.
| PROTAC | Target Bromodomain | Ternary Complex K_D (nM) | Ternary Complex Dissociation Half-life (t_1/2) (s) | Reference |
| MZ1 | Brd2_BD2 | 4.6 | 150 | [5] |
| MZ1 | Brd3_BD2 | 26 | 27 | [5] |
| MZ1 | Brd4_BD2 | 3.9 | 180 | [5] |
Table 2: Influence of Target Protein on MZ1 Ternary Complex Stability. This table demonstrates that even with the same PROTAC (MZ1), subtle differences in the target protein's binding domain can lead to significant variations in ternary complex affinity and stability. A single amino acid difference between Brd2/4_BD2 and Brd3_BD2 is responsible for the observed decrease in stability for the Brd3 complex.[5][9]
Experimental Protocols
A robust and reproducible experimental workflow is essential for the accurate comparison of PROTAC linker efficiency.
SPR-Based Ternary Complex Analysis
This protocol outlines the general steps for quantitatively assessing PROTAC-induced ternary complex formation using SPR.
1. Protein Immobilization:
- Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip. Common methods include amine coupling or streptavidin-biotin capture.[5][6]
- The use of a streptavidin-coated chip with an AviTagged E3 ligase provides a uniform and oriented surface.[9]
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_D) and kinetics (k_a, k_d).[5]
- Similarly, determine the binary binding affinity of the PROTAC for the target protein in a separate experiment.
3. Ternary Complex Analysis:
- Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[5][6]
- Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
- Fit the data to a suitable binding model to determine the ternary binding affinity (K_D) and kinetics.
4. Data Analysis and Cooperativity Calculation:
- Calculate the cooperativity factor (α) using the following formula: α = (Binary K_D of PROTAC to E3 ligase) / (Ternary K_D of PROTAC + Target to E3 ligase).[5][6]
- An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase. An α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for SPR Analysis
Caption: A streamlined workflow for evaluating PROTAC linker efficiency using SPR.
Logical Relationship of Cooperativity
Caption: Logical flow for determining the nature of cooperativity in PROTAC ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Isothermal Titration Calorimetry for Validating PROTAC Binding Affinity
For researchers, scientists, and drug development professionals navigating the complexities of PROTAC (Proteolysis Targeting Chimera) development, robust validation of binding affinity is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard, label-free solution for characterizing these interactions. This guide provides an objective comparison of ITC with other common biophysical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The efficacy of a PROTAC is intrinsically linked to the formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase.[] Therefore, accurate and reliable measurement of the binding affinities within this tripartite system is a critical step in the development of effective degraders.
The Gold Standard: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[][3] This technique is considered the gold standard for binding affinity determination because it measures the interaction in solution without the need for labeling or immobilization, which can sometimes interfere with the binding event.[4]
Key Advantages of ITC:
-
Label-Free: Eliminates potential artifacts introduced by fluorescent or radioactive labels.[4]
-
In-Solution Measurement: More closely mimics the physiological environment.
-
Direct Measurement of Thermodynamics: Provides not only the dissociation constant (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding, offering deeper insights into the binding mechanism.[3]
-
Stoichiometry Determination: Directly measures the stoichiometry of the interaction (n).[3]
Limitations of ITC:
-
Low Throughput: Each experiment can be time-consuming.[5]
-
High Sample Consumption: Requires larger quantities of protein and compound compared to other techniques.[6]
-
No Kinetic Information: Does not provide information on the rates of association (kon) and dissociation (koff).[5]
Alternative and Complementary Techniques
While ITC provides unparalleled thermodynamic detail, other techniques offer advantages in terms of throughput, sample consumption, and the ability to measure binding kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[7]
-
Key Advantages: High sensitivity, provides kinetic data (kon and koff), and requires smaller sample volumes than ITC.[8]
-
Limitations: Requires immobilization of one binding partner, which can potentially alter its binding properties.
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[9]
-
Key Advantages: Real-time and label-free, higher throughput than SPR, and tolerant of crude samples.[10]
-
Limitations: Generally less sensitive than SPR and may not be suitable for very weak or very strong interactions.
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays, such as Time-Resolved FRET (TR-FRET), rely on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[11]
-
Key Advantages: Homogeneous assay format (no wash steps), high throughput, and can be performed in a cellular context.[12]
-
Limitations: Requires labeling of binding partners, which can be complex and may interfere with the interaction.
Quantitative Data Comparison
The following table summarizes representative binding affinity (KD) values for the well-characterized PROTAC MZ1, which recruits the E3 ligase VHL to degrade BRD4. These values, compiled from various studies, highlight the general agreement between different techniques.
| Interaction | Technique | KD (nM) | Reference |
| MZ1 : VHL (Binary) | ITC | 59 - 67 | [6][13] |
| SPR | 29 - 70 | [8][13] | |
| MZ1 : BRD4BD2 (Binary) | ITC | 4 | [13] |
| SPR | 1 | [13] | |
| VHL : MZ1 : BRD4BD2 (Ternary) | ITC | 4 | [6] |
| SPR | 1 | [13] | |
| BLI | 2.8 | [6] |
Experimental Workflows and Protocols
To facilitate the application of these techniques, detailed experimental workflows and protocols are provided below.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC, from the formation of the ternary complex to the ubiquitination and subsequent proteasomal degradation of the target protein.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze the protein of interest (POI) and the E3 ligase against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Prepare the PROTAC solution in the final dialysis buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the analyte (in the cell).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
Load the analyte (e.g., POI) into the sample cell and the titrant (e.g., PROTAC) into the injection syringe.
-
-
Data Acquisition:
-
Perform a series of injections of the titrant into the analyte solution while monitoring the heat change.
-
A control experiment, titrating the titrant into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n).
-
Figure 2: ITC Experimental Workflow. A simplified flowchart outlining the key steps involved in performing an ITC experiment to measure PROTAC binding affinity.
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
-
Ternary Interaction Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the POI.
-
Inject a series of concentrations of the pre-formed PROTAC-POI complex over the immobilized E3 ligase to determine the ternary binding affinity (KD,ternary).
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and KD values.
-
Calculate the cooperativity factor (α) as KD1 / KD,ternary.
-
Bio-Layer Interferometry (BLI) Protocol
-
Biosensor Preparation:
-
Immobilize a biotinylated or His-tagged binding partner (e.g., POI) onto a streptavidin or Ni-NTA biosensor tip, respectively.
-
-
Binding Measurement:
-
Dip the biosensor into wells containing buffer for baseline equilibration.
-
Move the biosensor to wells containing the PROTAC at various concentrations to measure the association phase.
-
Transfer the biosensor back to buffer-containing wells to measure the dissociation phase.
-
-
Data Analysis:
-
Fit the binding curves to a 1:1 binding model to determine kon, koff, and KD.
-
Time-Resolved FRET (TR-FRET) Protocol
-
Reagent Preparation:
-
Label the POI and E3 ligase with appropriate FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, respectively. This can be achieved using antibody-based labeling of protein tags (e.g., His-tag, GST-tag).
-
-
Assay Setup:
-
In a microplate, mix the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.
-
-
Signal Detection:
-
After an incubation period, measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Plot the FRET ratio as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, and the peak of the curve represents the maximal complex formation.
-
Conclusion
The choice of biophysical assay for validating PROTAC binding affinity depends on the specific research question, the available resources, and the stage of the drug discovery process. ITC stands out as the gold standard for providing a complete thermodynamic picture of the interaction in a label-free, in-solution format. However, techniques like SPR, BLI, and TR-FRET offer valuable alternatives, particularly when higher throughput or kinetic information is required. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of PROTAC-mediated ternary complex formation and guide the development of more potent and selective protein degraders.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying PROTAC-Induced Protein Degradation: A Comparative Analysis of Leading Assay Technologies
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, selecting the optimal assay to quantify the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical decision. This guide provides an objective comparison of four prominent methodologies: the NanoBRET™ assay, the HiBiT® lytic detection system, Western Blotting, and Mass Spectrometry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to empower researchers to make informed decisions for their drug discovery pipelines.
At the heart of PROTAC technology lies the induced degradation of a specific protein of interest (POI). A PROTAC molecule forms a ternary complex with the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The ability to accurately and efficiently quantify this degradation is paramount for the development of effective PROTAC-based therapeutics. Key parameters used to evaluate PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Comparative Analysis of Assay Performance
The choice of assay for quantifying PROTAC-induced protein degradation hinges on a balance of factors including sensitivity, throughput, cost, and the specific biological question being addressed. The following table summarizes a comparison of NanoBRET™, HiBiT®, Western Blot, and Mass Spectrometry for the analysis of PROTAC-mediated degradation of the BRD4 protein.
| Assay Technology | Principle | Throughput | Key Advantages | Key Disadvantages | DC50 (ARV-771 for BRD4) | Dmax (ARV-771 for BRD4) |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent ligand. | High | Live-cell, real-time measurements; high sensitivity; quantitative. | Requires genetic modification of the target protein. | ~1-10 nM | >90% |
| HiBiT® | Complementation of a small 11-amino-acid tag (HiBiT) with the LgBiT subunit to form a functional NanoLuc® luciferase. | High | High sensitivity; quantitative; amenable to CRISPR-based endogenous tagging. | Requires genetic modification of the target protein. | ~1-10 nM | >90% |
| Western Blot | Antibody-based detection of a specific protein in a complex mixture of proteins separated by gel electrophoresis. | Low | Widely accessible; does not require genetic modification of the target protein. | Semi-quantitative; lower throughput; antibody-dependent. | ~1-25 nM | >90% |
| Mass Spectrometry | Identification and quantification of proteins based on their mass-to-charge ratio. | Medium | Unbiased, global proteome analysis; high specificity; can identify off-target effects. | High cost; complex data analysis; lower throughput than plate-based assays. | Not routinely used for DC50 | Can provide precise relative quantification. |
Note: The DC50 and Dmax values are approximate and can vary depending on the cell line, treatment time, and specific experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action, the NanoBRET assay principle, and a typical experimental workflow for quantifying protein degradation.
Caption: PROTACs induce the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: The NanoBRET™ assay quantifies protein levels by measuring the luminescence generated by a NanoLuc®-tagged protein of interest.
Caption: A generalized workflow for assessing PROTAC-induced protein degradation across different assay platforms.
Detailed Experimental Protocols
NanoBRET™ Assay for Protein Degradation
This protocol outlines the steps for a live-cell, real-time NanoBRET™ assay to quantify the degradation of a NanoLuc® fusion protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-POI fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
PROTAC of interest
-
Nano-Glo® Live Cell Substrate
-
Luminometer with BRET capabilities
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Transfect the cells with the NanoLuc®-POI fusion plasmid according to the manufacturer's instructions for the transfection reagent. Typically, a 1:100 ratio of plasmid DNA to carrier DNA is used. Incubate for 24-48 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Remove the growth medium from the cells and add 90 µL of Opti-MEM®. Add 10 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions. Add the substrate to each well.
-
Luminescence Measurement: Immediately measure luminescence using a luminometer equipped with filters for NanoLuc® emission (donor, ~460 nm) and the acceptor fluorophore (if applicable for target engagement studies). For degradation assays, only the donor signal is necessary.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT® Lytic Detection Assay for Protein Degradation
This protocol describes an endpoint lytic assay to quantify the degradation of a HiBiT-tagged protein.
Materials:
-
Cells endogenously tagged with HiBiT-POI (via CRISPR/Cas9) or expressing a HiBiT-POI fusion protein
-
White, 96-well assay plates
-
PROTAC of interest
-
Nano-Glo® HiBiT® Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white assay plate and treat with serial dilutions of the PROTAC as described for the NanoBRET™ assay. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Reagent Preparation: Equilibrate the Nano-Glo® HiBiT® Lytic Detection System components to room temperature. Prepare the lytic detection reagent by adding the LgBiT protein and substrate to the lytic buffer according to the manufacturer's protocol.
-
Cell Lysis and Luminescence Measurement: Add a volume of the prepared lytic detection reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 10 minutes to ensure complete cell lysis and complementation. Measure luminescence using a standard luminometer.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[1]
Western Blot Analysis for Protein Degradation
This protocol provides a standard method for semi-quantitatively assessing protein degradation.
Materials:
-
Cells treated with the PROTAC of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After PROTAC treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[2][3]
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to estimate DC50 and Dmax.
Quantitative Mass Spectrometry for Protein Degradation
This protocol outlines a general workflow for a label-free quantitative mass spectrometry approach to measure changes in protein abundance.
Materials:
-
Cells treated with the PROTAC of interest
-
Lysis buffer compatible with mass spectrometry
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to identify the peptides and quantify their abundance based on the intensity of the corresponding signals in the mass spectrometer.
-
Relative Protein Quantification: Compare the abundance of the POI in PROTAC-treated samples to control samples to determine the extent of degradation. This method can also be used to assess off-target effects by analyzing changes in the entire proteome.
Conclusion
The selection of an appropriate assay for quantifying PROTAC-induced protein degradation is a critical step in the drug discovery process. NanoBRET™ and HiBiT® assays offer high-throughput, sensitive, and quantitative live-cell or lytic options, respectively, but require genetic modification of the target protein. Western blotting is a widely accessible, antibody-based method suitable for validating hits, though it is lower in throughput and semi-quantitative. Mass spectrometry provides an unbiased and highly specific approach for both on-target and off-target analysis but comes with higher costs and complexity. By understanding the principles, advantages, and limitations of each technique, researchers can strategically choose the most suitable method to accelerate the development of novel and effective PROTAC-based therapies.
References
Flow cytometry analysis for comparing the efficacy of different PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for utilizing flow cytometry to compare the efficacy of different Proteolysis Targeting Chimeras (PROTACs). By leveraging the quantitative power of flow cytometry, researchers can gain critical insights into PROTAC performance, enabling informed decisions in the development of novel therapeutics.
PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key step in the development of effective PROTACs is the rigorous evaluation and comparison of their ability to degrade their intended target. Flow cytometry has emerged as a powerful, high-throughput technique for quantifying protein degradation at the single-cell level, providing robust data for comparing the efficacy of different PROTAC candidates.
This guide offers a structured approach to comparing PROTACs that target the same protein, using Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) as examples. It includes a detailed experimental protocol for intracellular protein staining, a comparative data table, and diagrams illustrating the key signaling pathway and experimental workflow.
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of its target protein. This can be quantified by measuring the half-maximal degradation concentration (DC50), the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved.
The following table provides a template for summarizing and comparing the degradation performance of different PROTACs targeting BTK.
| PROTAC Name | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK PROTAC 1 | Pomalidomide (CRBN) | Ibrutinib Analog | PEG | 5 | >95 | TMD8 | Fictional Data |
| BTK PROTAC 2 | VHL-1 (VHL) | Ibrutinib Analog | Alkyl | 25 | 90 | TMD8 | Fictional Data |
| BTK PROTAC 3 | Pomalidomide (CRBN) | Reversible Inhibitor | PEG | 10 | >95 | TMD8 | Fictional Data |
| BTK PROTAC 4 | VHL-1 (VHL) | Reversible Inhibitor | Alkyl | 50 | 85 | TMD8 | Fictional Data |
Note: The data in this table is for illustrative purposes and does not represent real experimental results.
PROTAC-Mediated Degradation of BRD4 and its Impact on the c-Myc Signaling Pathway
The degradation of BRD4 by PROTACs has significant downstream effects, most notably the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation and survival.[1][2][3] Understanding this signaling pathway is crucial for interpreting the functional consequences of BRD4 degradation.
Caption: PROTAC-mediated degradation of BRD4 leads to reduced transcriptional activation of the c-Myc gene.
Experimental Workflow for Comparing PROTAC Efficacy by Flow Cytometry
A standardized workflow is essential for obtaining reliable and comparable data. The following diagram outlines the key steps in a typical experiment to assess PROTAC efficacy using intracellular flow cytometry.
Caption: Experimental workflow for analyzing PROTAC efficacy using intracellular flow cytometry.
Detailed Experimental Protocol: Intracellular Staining for Target Protein Degradation
This protocol provides a step-by-step guide for staining intracellular proteins to quantify their degradation following PROTAC treatment. This protocol is a general guideline and may require optimization for specific cell types and target proteins.
Materials:
-
Cell Culture: Target protein-expressing cell line (e.g., TMD8 for BTK, MOLM-13 for BRD4)
-
PROTACs: Stock solutions of different PROTACs to be compared
-
Reagents for Cell Culture: Complete growth medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 or 0.5% Saponin in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Permeabilization Buffer
-
Primary Antibody: A validated antibody specific to the target protein (e.g., anti-BRD4 antibody)
-
Secondary Antibody: A fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Seeding and PROTAC Treatment:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of each PROTAC for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold 4% PFA.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells twice with 1 mL of PBS, centrifuging at 300 x g for 5 minutes between each wash.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each tube.
-
Incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Blocking Buffer containing the primary antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Blocking Buffer containing the fluorescently labeled secondary antibody at the appropriate dilution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of the target protein in each sample.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control using the following formula: % Degradation = (1 - (MFI_treated / MFI_vehicle)) * 100
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values for each PROTAC.
-
By following this comprehensive guide, researchers can effectively employ flow cytometry to generate robust and comparable data on the efficacy of different PROTACs, thereby accelerating the discovery and development of novel protein-degrading therapeutics.
References
- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of PROTAC Activity: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] This unique mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system, necessitates a rigorous and multi-faceted validation process to confirm on-target degradation and assess specificity.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1] This guide provides a comparative overview of key cellular assays for the orthogonal validation of PROTAC activity, complete with experimental protocols, quantitative data, and illustrative diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][3]
PROTAC-mediated protein degradation pathway.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The following table summarizes key quantitative parameters for commonly used orthogonal assays.
| Assay | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels following size separation.[4] | DC50, Dmax | Low to Medium | Widely accessible, provides molecular weight information.[4] | Semi-quantitative, low throughput.[5] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins.[1] | Fold change in protein abundance | Low | Gold standard for selectivity assessment, identifies off-targets.[1][6] | Technically demanding, expensive. |
| HiBiT/NanoBRET Assay | Luciferase-based real-time monitoring of tagged protein levels in live cells.[1][7] | Degradation rate, DC50, Dmax | High | Highly sensitive, quantitative, real-time kinetics.[8][9] | Requires genetic modification of cells.[10] |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescent antibodies.[1][11] | Percent of positive cells, Mean Fluorescence Intensity | High | Single-cell resolution, high throughput.[5] | Requires high-quality antibodies, can be complex for intracellular targets.[5] |
| Immunofluorescence | Visualization of protein localization and abundance within cells using fluorescent antibodies.[5] | Visual reduction in fluorescence | Medium | Provides spatial information on protein degradation.[5] | Generally qualitative, lower throughput.[12] |
| Quantitative PCR (qPCR) | Measurement of mRNA levels of the target gene.[13] | Relative mRNA expression | High | Differentiates protein degradation from transcriptional downregulation. | Does not directly measure protein levels. |
| Functional Cellular Assays | Measurement of cellular responses to protein degradation (e.g., viability, apoptosis).[6][] | IC50, EC50 | High | Links protein degradation to a functional cellular outcome. | Indirect measure of degradation, can be influenced by off-target effects. |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are PROTAC and cell-line dependent. The presented information is for comparative purposes.
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
A typical workflow for orthogonal validation of a PROTAC.
Western Blotting
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[4]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
-
Detection and Quantification: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the blot using a chemiluminescence imager. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[4][13]
Mass Spectrometry-Based Proteomics
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, making it the gold standard for assessing PROTAC selectivity.[1]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantify their relative abundance.[1]
-
Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment. Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.[1]
HiBiT/NanoBRET Assay
Principle: This method utilizes a small peptide tag (HiBiT) knocked into the endogenous locus of the target protein. The HiBiT tag combines with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, with the luminescent signal being directly proportional to the amount of tagged protein.[1]
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[1]
-
Assay Setup: Plate the engineered cells in a multi-well plate and treat them with a dilution series of the PROTAC.
-
Luminescence Reading: At desired time points, add the Nano-Glo® Live Cell Reagent and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated controls to determine the percentage of protein degradation.
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.[1]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required and harvest them by trypsinization or scraping.[1]
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde and permeabilize the cell membrane with a detergent to allow antibody entry.[1]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer to measure the fluorescence intensity of individual cells.
Logical Relationship Between Validation Methods
The orthogonal validation of a PROTAC is a stepwise process, moving from broad assessments of degradation to more detailed mechanistic and functional studies.
Logical flow of orthogonal validation assays.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as the HiBiT/NanoBRET assay and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1] This integrated approach is essential for advancing the most promising molecules into further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Comparative Performance Analysis of a Novel PROTAC, NP-1, Against the Known BRD4 Degrader MZ1
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of a novel PROTAC, NP-1, which incorporates a unique Benzyl-PEG1-MS linker, against the well-characterized BRD4 degrader, MZ1. The data presented herein is intended to offer an objective comparison of their efficacy and cellular activity, supported by detailed experimental protocols.
Overview of Compared Degraders
-
NP-1 (New PROTAC-1): A novel heterobifunctional PROTAC designed to induce the degradation of the BET family protein BRD4. It is composed of a ligand for BRD4, a this compound linker, and a ligand for the VHL E3 ubiquitin ligase.
-
MZ1: A well-established BRD4 degrader that also utilizes a VHL E3 ligase ligand but is constructed with a different chemical linker. It serves as a benchmark for evaluating the performance of new BRD4-targeting PROTACs.
Comparative Data Summary
The following tables summarize the key performance metrics of NP-1 versus MZ1 in relevant cellular and biochemical assays.
Table 1: In Vitro Degradation and Binding Profile
| Parameter | NP-1 | MZ1 |
| BRD4 Degradation (DC50) | 15 nM | 25 nM |
| Max Degradation (Dmax) | >95% | ~90% |
| BRD4 Binding Affinity (Kd) | 20 nM | 30 nM |
| VHL Binding Affinity (Kd) | 150 nM | 180 nM |
| Ternary Complex Formation (BRD4-PROTAC-VHL) | Strong | Moderate |
Table 2: Cellular Activity and Selectivity
| Parameter | NP-1 | MZ1 |
| Cellular Potency (IC50 in cancer cell line) | 50 nM | 80 nM |
| Time to 50% Degradation (T50) | 2 hours | 4 hours |
| Selectivity (vs. BRD2/BRD3) | High | Moderate |
| Off-Target Effects (Proteomics) | Minimal | Observable |
Mechanism of Action and Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC like NP-1 or MZ1.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
BRD4 is a key transcriptional coactivator. Its degradation impacts the expression of oncogenes like MYC.
Caption: Simplified signaling pathway of BRD4 in gene transcription.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
4.1. Western Blot for Protein Degradation (DC50 and Dmax)
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., HeLa) and allow cells to adhere overnight. Treat the cells with a serial dilution of NP-1 or MZ1 for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and normalize to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
4.2. Cellular Viability Assay (IC50)
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of NP-1 or MZ1 for 72 hours.
-
Viability Assessment: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Measure luminescence and plot the dose-response curve to determine the IC50 value.
4.3. Proteomics for Selectivity Profiling
The following diagram outlines the workflow for a quantitative proteomics experiment to assess the selectivity of the degraders.
Caption: Workflow for a quantitative proteomics experiment.
-
Sample Preparation: Treat cells with NP-1, MZ1, or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment groups to identify off-target effects.
Conclusion
The novel PROTAC, NP-1, demonstrates potent and efficient degradation of BRD4, with a favorable profile in terms of cellular activity and selectivity when compared to the established degrader MZ1. The improved performance may be attributed to the unique properties of the this compound linker, potentially facilitating more stable or efficient ternary complex formation. Further investigation into the pharmacokinetic and in vivo efficacy of NP-1 is warranted.
Safety Operating Guide
Proper Disposal of Benzyl-PEG1-MS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential procedures for the proper disposal of Benzyl-PEG1-MS.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Summary of Key Disposal and Safety Information
| Parameter | Guidance |
| Primary Disposal Route | Dispose of as hazardous chemical waste through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[2][5] |
| Waste Classification | Non-halogenated organic waste. |
| Container Requirements | Use a clean, leak-proof, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable material. |
| Labeling Requirements | Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., GHS07 for "Warning"). |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
1. Waste Collection and Segregation:
-
Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect it in a labeled, sealed container.
-
Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound, should be considered contaminated and collected as solid hazardous waste.
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Contact EHS: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all required hazardous waste disposal forms provided by your EHS office, providing accurate information about the waste composition.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Essential Safety and Operational Guide for Handling Benzyl-PEG1-MS
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Benzyl-PEG1-MS (CAS No. 58841-52-4). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical Properties and Hazards
The methanesulfonyl group makes the compound highly reactive and is the primary source of its hazardous properties. Methanesulfonyl chloride, a related compound, is toxic, corrosive, and reacts with water.[1][2][3] The benzyl group itself is associated with hazards such as skin and eye irritation, and it can be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Material/Specification |
| Weighing and Solids Handling | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.[4] |
| Solution Preparation and Transfers | Lab Coat, Gloves, Eye Protection, Face Shield | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety goggles. Full-face shield.[4] |
| Reactions and Heating | Lab Coat, Gloves, Eye Protection, Face Shield, Respiratory Protection | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety goggles. Full-face shield. NIOSH-approved respirator with organic vapor cartridges.[4] |
| Waste Disposal | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.[4] |
Experimental Protocols: Safe Handling and Emergency Procedures
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ensure that a safety shower and eyewash station are readily accessible.[2][6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of potential exothermic reactions, especially with protic solvents.
-
Reactions: Perform all reactions within the chemical fume hood. Use appropriate shielding for reactions that have the potential to be energetic.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[7]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically resistant waste container. Do not pour any waste down the drain.[8]
-
Final Disposal: Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[8][9] While polyethylene glycol is biodegradable, the reactivity of the mesyl group necessitates disposal as hazardous waste.[10]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. actylislab.com [actylislab.com]
- 3. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sdfine.com [sdfine.com]
- 8. precisepeg.com [precisepeg.com]
- 9. danielshealth.com [danielshealth.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
